molecular formula C12H12N2O B053647 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-75-9

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Número de catálogo: B053647
Número CAS: 122852-75-9
Peso molecular: 200.24 g/mol
Clave InChI: GLHMAFAXJJECMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Propiedades

IUPAC Name

5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-9-5-3-2-4-8(9)11-10(14)6-7-13-12(11)15/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHMAFAXJJECMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472831
Record name 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122852-75-9
Record name 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122852-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNH9DX7PRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, a γ-carbolinone derivative with significant potential in pharmaceutical research and development. The document details synthetic methodologies, experimental protocols, and relevant biological activities, with a focus on its role as a potential modulator of key signaling pathways. Quantitative data is presented in structured tables for clarity, and complex relationships are visualized through diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, a core structure of γ-carbolines, is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The N-methylated lactam derivative, this compound, has garnered interest for its potential applications in neuropharmacology and oncology.[1] Its rigid, tricyclic framework provides a unique template for the design of novel therapeutic agents that can interact with specific biological targets.

This guide will explore the synthetic pathways leading to this target molecule, with a particular emphasis on the strategic cyclization of tryptamine-derived precursors. Furthermore, it will touch upon the known biological context of this class of compounds, particularly their emerging role as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and as antagonists of serotonin receptors.

Synthetic Methodologies

The synthesis of the tetrahydro-γ-carbolinone core typically involves the formation of the pyridine ring fused to the indole nucleus. While various methods exist for the construction of carbolines, the most pertinent for the synthesis of this compound involves the intramolecular cyclization of a suitably functionalized N-methyltryptamine derivative.

A plausible and efficient synthetic strategy involves a two-step sequence starting from N-methyltryptamine:

  • N-Acetylation: The secondary amine of N-methyltryptamine is first acylated with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding N-acetyl-N-methyltryptamine intermediate.

  • Intramolecular Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, typically under acidic conditions, to yield the target lactam, this compound. This acid-catalyzed cyclization can be considered a variation of the Bischler-Napieralski or Pictet-Spengler type reactions, adapted for the formation of a lactam ring.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow Start N-Methyltryptamine Intermediate N-Acetyl-N-methyltryptamine Start->Intermediate N-Acetylation (e.g., Acetyl Chloride) Product 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Intermediate->Product Intramolecular Cyclization (Acid-catalyzed)

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Synthesis of N-Acetyl-N-methyltryptamine (Intermediate)
  • Reaction Setup: To a solution of N-methyltryptamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Synthesis of this compound (Target Compound)
  • Reaction Setup: Dissolve the purified N-acetyl-N-methyltryptamine (1.0 eq) in a suitable solvent, such as toluene or a mixture of polyphosphoric acid and an organic co-solvent.

  • Cyclization: Add a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). Heat the reaction mixture to a temperature ranging from 80 to 120 °C.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture and carefully quench it by pouring it onto ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography to yield an earth-yellow solid.[1]

Quantitative Data

Specific quantitative data for the synthesis of this compound is limited in the public domain. However, data for related tetrahydro-γ-carboline syntheses can provide an indication of expected outcomes.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 122852-75-9
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Earth yellow solid
Purity ≥ 99% (HPLC)
Storage 0 - 8 °C

Table 2: Representative Reaction Conditions and Yields for Tetrahydro-γ-carboline Synthesis (Analogous Reactions)

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleVinylation with dimethyl sulfonate2,8-dimethyl-5-vinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole72[2]
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleAllylation with dimethyl sulfonate5-allyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole75[2]

Biological Activity and Signaling Pathways

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. CFTR is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. Potentiators are small molecules that enhance the channel gating of CFTR, thereby increasing chloride ion transport.

Furthermore, substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been investigated as antagonists for the 5-HT6 serotonin receptor. The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders and other neurological conditions. Antagonism of this receptor can modulate various downstream signaling pathways, including those involved in learning and memory.

The following diagram illustrates the potential signaling pathway modulation by the target compound class:

Signaling_Pathway cluster_cftr CFTR Modulation cluster_5ht6 5-HT6 Receptor Antagonism Compound1 Tetrahydro-γ-carbolinone CFTR Mutated CFTR Channel Compound1->CFTR Acts as Potentiator Ion_Transport Increased Cl- Transport CFTR->Ion_Transport Enhanced Gating Compound2 Tetrahydro-γ-carbolinone Receptor 5-HT6 Receptor Compound2->Receptor Antagonizes Signaling Downstream Signaling (e.g., adenylyl cyclase) Receptor->Signaling Inhibits Cognition Modulation of Cognition Signaling->Cognition

References

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one. This compound, a member of the tetrahydro-γ-carboline class, has emerged as a significant scaffold in medicinal chemistry, particularly for its potential in neuropharmacology and as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols, and explores its mechanism of action, offering a valuable resource for researchers in drug discovery and development.

Chemical Properties

This compound is an organic heterocyclic compound with a distinctive pyrido[4,3-b]indole core structure. It is also known by the synonym 5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is typically available as an earth yellow solid and should be stored at 0 - 8 °C for optimal stability.[1]

PropertyValueReference
IUPAC Name 5-methyl-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-oneN/A
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
CAS Number 122852-75-9[1]
Appearance Earth yellow solid[1]
Purity ≥ 99% (HPLC)[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Spectroscopic Data
  • ¹H NMR: Expected signals would include aromatic protons of the indole ring, methylene protons of the tetrahydropyridine ring, and a characteristic singlet for the N-methyl group.

  • ¹³C NMR: Aromatic carbons, methylene carbons, a carbonyl carbon, and the N-methyl carbon would be expected to be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (if not N-substituted), C-H stretching (aromatic and aliphatic), C=O stretching of the lactam, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 200.24, with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles typically involves multi-step reaction sequences. A general synthetic approach is outlined below, based on methodologies reported for analogous compounds.

General Synthetic Pathway

The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold often begins with a Pictet-Spengler reaction between a tryptamine derivative and an appropriate aldehyde or ketone, followed by further functional group manipulations and cyclization to form the lactam ring. The N-methylation at the 5-position can be achieved using a suitable methylating agent.

CFTR_Potentiation cluster_cell Apical Membrane of Epithelial Cell cluster_outcome Physiological Outcome CFTR Mutated CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Conformational Change (Increased Open Probability) Compound 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Compound->CFTR Binds to Cl_in Cl- (intracellular) Restoration Restoration of Anion Secretion CFTR_Open->Restoration Leads to Cl_out Cl- (extracellular) Cl_out->CFTR_Open Influx

References

Spectroscopic and Synthetic Profile of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one. This pyridone-fused indole derivative is a key scaffold in medicinal chemistry, notably explored for its potential as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Core Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
CAS Number 122852-75-9
Appearance Earth yellow solid

Spectroscopic Data

A complete experimental dataset for the target compound is detailed below. These data are crucial for the unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/zIon Type
Data not available in search results[M+H]⁺
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsC=O (Amide)
Data not available in search resultsC-H (Aromatic)
Data not available in search resultsC-H (Aliphatic)
Data not available in search resultsC-N

Experimental Protocols

The synthesis of this compound and its analogs typically involves a multi-step sequence. A general synthetic approach, based on related literature, is described below.[1][2]

Synthesis of this compound

A common strategy for the synthesis of the tetrahydro-γ-carboline scaffold is the Fischer indole synthesis.[2] This involves the reaction of a suitably substituted phenylhydrazine with a cyclic ketone. For the title compound, the synthesis would likely proceed as follows:

  • Formation of the Hydrazone: 1-Methyl-4-piperidone is reacted with phenylhydrazine hydrochloride in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to form the corresponding phenylhydrazone.

  • Fischer Indolization: The resulting hydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid, Eaton's reagent, or a Brønsted acid in a high-boiling solvent) to yield the 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indole core.

  • Oxidation to the Lactam: The final step involves the oxidation of the tetrahydro-γ-carboline to the corresponding lactam, this compound. This can be achieved using various oxidizing agents.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Infrared Spectroscopy: IR spectra are commonly recorded on an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of the target compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (1-Methyl-4-piperidone, Phenylhydrazine) Hydrazone Hydrazone Formation Start->Hydrazone Indolization Fischer Indolization Hydrazone->Indolization Oxidation Oxidation to Lactam Indolization->Oxidation Product 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Oxidation->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR Infrared Spectroscopy (FT-IR) Product->IR Data Spectroscopic Data Tables NMR->Data MS->Data IR->Data

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the synthesis and spectroscopic properties of this compound. For more detailed experimental procedures and specific data, researchers are encouraged to consult the primary literature, particularly the work by Pesce et al. in the Journal of Medicinal Chemistry.[1][2]

References

Biological activity of tetrahydro-γ-carboline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Tetrahydro-γ-carboline Derivatives

Introduction

Tetrahydro-γ-carbolines (THγCs) are a significant subtype of indole alkaloids, forming the core scaffold of numerous natural products and synthetic pharmaceutical compounds. Their rigid, tricyclic structure serves as a versatile template in medicinal chemistry, leading to the development of derivatives with a wide array of biological activities. These activities span antiviral, antibacterial, antifungal, antiparasitic, antitumor, anti-inflammatory, and neuropharmacological effects.[1] Prominent examples of drugs and bioactive molecules containing the THγC core include the antihistaminic and neuroprotective agent Dimebon, the histone deacetylase inhibitor Tubastatin A, and the antipsychotic Gevotroline.[2] This guide provides a detailed overview of the key biological activities of THγC derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity via cGAS-STING Pathway Inhibition

A significant recent development is the identification of THγC derivatives as potent inhibitors of the cyclic GMP-AMP synthase (cGAS). The activation of cGAS by cytosolic double-stranded DNA (dsDNA) triggers the STING signaling pathway, a critical component of the innate immune response that can lead to hyperinflammatory and autoimmune diseases when dysregulated.[3]

THγC derivatives have been designed to target cGAS directly, preventing its activation and the subsequent inflammatory cascade.[3] Mechanistic studies confirm that these compounds directly bind to cGAS, inhibiting its function.[3] This novel mechanism presents a promising therapeutic strategy for treating autoimmune and inflammatory conditions.[3] One notable compound, referred to as compound 25 in a 2021 study, demonstrated superior in vivo anti-inflammatory effects in a lipopolysaccharide-induced mouse model, providing strong evidence for the potential of cGAS-targeting inhibitors as a new class of anti-inflammatory treatments.[3]

G cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP THGC THγC Derivative (e.g., Compound 25) THGC->cGAS Inhibition STING STING Activation cGAMP->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon (IFN) Production IRF3->IFN Inflammation Inflammation IFN->Inflammation

Figure 1: Inhibition of the cGAS-STING signaling pathway by THγC derivatives.
Neuroprotective and Mitoprotective Effects

Mitochondrial dysfunction is a key factor in the pathogenesis of many neurodegenerative diseases.[4] Certain THγC derivatives, such as the antihistamine drug Dimebon, have been found to stabilize and improve mitochondrial functions.[4] Research has expanded to novel peptide conjugates of N-substituted-THγCs to explore their potential as neuroprotective agents targeting brain mitochondria.[4][5]

These compounds have been shown to inhibit the mitochondrial permeability transition (MPT), a critical event in cell death cascades, without inducing depolarization of the mitochondrial membrane at pharmacologically relevant concentrations.[4] Furthermore, while some precursor THγCs exhibit pro-oxidant activity, their conjugation with peptide fragments can switch this activity to an antioxidant effect, inhibiting both auto-oxidation and induced lipid peroxidation.[4]

Antischistosomal Activity

Schistosomiasis is a debilitating parasitic disease for which praziquantel is the only available drug. The discovery of new antischistosomal chemotypes is a global health priority. A 2022 study identified tetrahydro-γ-carboline sulfonamides as a novel class of compounds with significant activity against Schistosoma mansoni.[6] Structure-activity relationship (SAR) studies revealed that both the aryl sulfonamide and the THγC core structures are essential for high antischistosomal activity.[6]

Quantitative Biological Data

The biological activities of various THγC derivatives have been quantified, providing a basis for structure-activity relationship (SAR) analysis and further drug development.

Table 1: Anti-inflammatory Activity of THγC Derivatives

Compound Target Assay IC50 (μM) Citation
Compound 25 Human cGAS Cellular Assay 1.38 [3]

| Compound 25 | Mouse cGAS | Cellular Assay | 11.4 |[3] |

Table 2: Mitoprotective Effects of THγC-Peptide Conjugates

Compound Type Concentration Effect on Mitochondrial Membrane Potential (ΔΨm) Effect on Ca2+-induced MPT Citation

| THγC-Peptide Conjugates | 30 µM | No depolarization | Inhibitory effect |[4] |

Table 3: Antischistosomal Activity of THγC Sulfonamides

Compound Target Organism Assay IC50 (μM) Citation
Analog 1 Schistosoma mansoni ex vivo < 5 [6]

| Analog 2 | Schistosoma mansoni | ex vivo | < 5 |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate THγC derivatives.

Synthesis of THγC-Peptide Conjugates

A common route for synthesizing these complex molecules involves a multi-step process combining multicomponent reactions and click chemistry.

G start Start: Indole derivative, Aldehyde, Amine, Isocyanide ugi Ugi Multicomponent Reaction (MCR) start->ugi thgc_alkyne N-substituted THγC with terminal alkyne ugi->thgc_alkyne click Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) thgc_alkyne->click peptide_azide Peptide fragment with terminal azide peptide_azide->click end Final Product: THγC-Peptide Conjugate click->end

Figure 2: General workflow for the synthesis of THγC-peptide conjugates.

Protocol:

  • Ugi Multicomponent Reaction: An indole derivative, an aldehyde, an amine, and an isocyanide are combined in a one-pot reaction to form an N-substituted-tetrahydro-γ-carboline containing a terminal alkyne group.[4][5]

  • Peptide Synthesis: A peptide fragment with a terminal azide group is synthesized using standard solid-phase or solution-phase peptide synthesis methods.

  • Click Chemistry: The alkyne-containing THγC is conjugated to the azide-containing peptide using a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final THγC-peptide conjugate.[4][5]

Mitochondrial Permeability Transition (MPT) Assay

This assay is used to assess the protective effects of compounds on mitochondria.

G isolate 1. Isolate rat liver mitochondria incubate 2. Incubate mitochondria in assay buffer with substrates isolate->incubate add_cmpd 3. Add THγC derivative (e.g., at 30 µM) incubate->add_cmpd add_ca 4. Induce MPT with CaCl2 pulses add_cmpd->add_ca measure 5. Monitor mitochondrial swelling (decrease in absorbance at 530 nm) add_ca->measure analyze 6. Calculate swelling rate (Vmax) measure->analyze result Result: Assess inhibitory effect on MPT analyze->result

Figure 3: Experimental workflow for the Mitochondrial Permeability Transition assay.

Protocol (adapted from Sokolova et al., 2014):

  • Mitochondria Isolation: Mitochondria are isolated from the livers of rats using differential centrifugation.

  • Incubation: Isolated mitochondria are suspended in an assay buffer containing succinate and rotenone.

  • Compound Addition: The test compound (THγC derivative) is added to the mitochondrial suspension at the desired concentration (e.g., 30 µM).[4]

  • MPT Induction: MPT is induced by the addition of pulses of a CaCl2 solution.

  • Measurement: Mitochondrial swelling, an indicator of MPT pore opening, is monitored spectrophotometrically as the decrease in light scattering (absorbance) at 530 nm.[4]

  • Data Analysis: The maximum rate of swelling (Vmax) is calculated from the steepest portion of the absorbance vs. time plot. The effect of the compound is determined by comparing the Vmax in its presence to a control without the compound.[4]

ex vivo Antischistosomal Assay

This assay evaluates the direct effect of compounds on the viability of adult schistosomes.

Protocol (general procedure):

  • Parasite Recovery: Adult Schistosoma mansoni worms are recovered from infected mice.

  • Culture: Worms are placed in 24-well plates containing culture medium (e.g., RPMI-1640) supplemented with antibiotics and fetal bovine serum.

  • Compound Exposure: Test compounds are dissolved (typically in DMSO) and added to the wells at various concentrations.

  • Incubation: The plates are incubated under standard conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 72 hours).

  • Viability Assessment: Worm viability is assessed using a microscope to score motility, pairing status, and any morphological changes. IC50 values are determined as the concentration of the compound that causes 50% inhibition of worm motility or viability compared to controls.

Conclusion

Tetrahydro-γ-carboline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of potent biological activities. Recent research has highlighted their potential as next-generation anti-inflammatory agents through the novel mechanism of cGAS inhibition, as mitoprotective agents for neurodegenerative diseases, and as a new chemotype for combating the parasitic disease schistosomiasis. The continued exploration of the structure-activity relationships, mechanisms of action, and synthetic accessibility of THγCs will undoubtedly lead to the development of new and effective therapeutic agents for a range of human diseases.

References

Technical Guide: Solubility and Handling of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one in Dimethyl Sulfoxide (DMSO). Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed, standardized experimental protocol for its determination. Furthermore, this guide discusses the biological relevance of this pyrido[4,3-b]indole derivative, particularly its potential applications in neuropharmacology and oncology, and presents a representative signaling pathway that may be influenced by this class of compounds.

Introduction

This compound is a heterocyclic compound with a pyridoindole core structure.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] Derivatives of the pyrido[4,3-b]indole scaffold are being investigated for their therapeutic potential in treating neurological disorders and cancer.[1]

Dimethyl Sulfoxide (DMSO) is a widely utilized polar aprotic solvent in preclinical research, valued for its ability to dissolve a broad range of compounds.[2] Accurate knowledge of a compound's solubility in DMSO is critical for the preparation of stock solutions for in vitro and in vivo assays, ensuring reliable and reproducible experimental outcomes.

Quantitative Solubility Data

Compound Solvent Temperature Solubility
This compoundDMSORoom TemperatureNot Publicly Available

Experimental Protocol for Determining Maximum Solubility in DMSO

The following protocol describes a method to determine the maximum solubility of a compound in DMSO at room temperature.

3.1. Materials

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • Appropriate analytical instrument (e.g., HPLC-UV, NMR)

3.2. Procedure

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • If the compound fully dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium. Gently mix the solution periodically during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol, acetonitrile).

    • Analyze the concentration of the diluted sample using a validated analytical method such as HPLC-UV or NMR spectroscopy against a standard curve of known concentrations.

  • Calculation:

    • Calculate the original concentration in the DMSO supernatant, which represents the maximum solubility.

Biological Context and Potential Signaling Pathway Involvement

Pyrido[4,3-b]indole derivatives are being explored for their potential as therapeutic agents in oncology.[1] Many kinase inhibitors possess a similar heterocyclic core. A plausible mechanism of action for such a compound could be the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Compound->AKT Inhibition

Caption: Hypothetical inhibition of the AKT signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the DMSO solubility of a compound.

G A Weigh Compound B Add DMSO to create supersaturated solution A->B C Vortex to Mix B->C D Equilibrate for 24h at Room Temperature C->D E Centrifuge to Pellet Excess Solid D->E F Collect Supernatant E->F G Dilute Supernatant in appropriate solvent F->G H Analyze Concentration (e.g., HPLC, NMR) G->H I Calculate Solubility H->I

Caption: Workflow for DMSO solubility determination.

Conclusion

While quantitative solubility data for this compound in DMSO is not currently published, this guide provides a robust experimental protocol for its determination. Understanding the solubility and handling of this compound is a critical first step for researchers investigating its biological activities, particularly within the fields of neuropharmacology and oncology. The provided diagrams offer a conceptual framework for its potential mechanism of action and the experimental procedures required for its characterization.

References

The Structure-Activity Relationship of Pyrido[4,3-b]indol-1-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[4,3-b]indol-1-one core, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various pyrido[4,3-b]indol-1-one analogs, focusing on their anticancer, cystic fibrosis transmembrane conductance regulator (CFTR) modulatory, and Janus kinase 2 (JAK2) inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Pyrido[3,4-b]indole Analogs

A series of novel pyrido[3,4-b]indoles, structurally related to the pyrido[4,3-b]indol-1-one core, have been synthesized and evaluated for their antiproliferative activity across a broad range of human cancer cell lines. The data reveals a clear SAR, with specific substitutions significantly enhancing potency.

Quantitative Structure-Activity Relationship Data

The antiproliferative activity of these analogs was determined using the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth. The following tables summarize the IC50 values for key compounds against various cancer cell lines.[1][2]

Table 1: Antiproliferative Activity (IC50, µM) of Pyrido[3,4-b]indole Analogs in Colon and Pancreatic Cancer Cell Lines [1][2]

CompoundR1R2HCT116 (Colon)HPAC (Pancreatic)MIA PaCa-2 (Pancreatic)Panc-1 (Pancreatic)
1 PhenylH>50>50>50>50
2 4-MethoxyphenylH15.3 ± 1.520.1 ± 2.125.4 ± 2.830.2 ± 3.1
3 1-NaphthylH1.2 ± 0.12.5 ± 0.33.1 ± 0.44.5 ± 0.5
4 PhenylOCH38.7 ± 0.912.4 ± 1.315.8 ± 1.718.9 ± 2.0
11 1-NaphthylOCH30.13 ± 0.02 0.20 ± 0.03 0.25 ± 0.04 0.31 ± 0.04
12 1-NaphthylOCH3 (N9-CH3)10.5 ± 1.115.2 ± 1.618.7 ± 2.022.4 ± 2.5

Data are presented as mean ± SD.

Table 2: Antiproliferative Activity (IC50, µM) of Selected Pyrido[3,4-b]indole Analogs in Breast Cancer and Melanoma Cell Lines [1][2]

CompoundR1R2MCF-7 (Breast)MDA-MB-468 (Breast)A375 (Melanoma)WM164 (Melanoma)
3 1-NaphthylH1.5 ± 0.21.8 ± 0.22.1 ± 0.32.4 ± 0.3
11 1-NaphthylOCH30.08 ± 0.01 0.11 ± 0.01 0.13 ± 0.02 0.15 ± 0.02

Data are presented as mean ± SD.

SAR Summary:

  • Substitution at C1: A bulky aromatic substituent, such as a 1-naphthyl group, at the C1 position is crucial for high antiproliferative activity.

  • Substitution at C6: A methoxy group at the C6 position generally enhances potency.

  • Substitution at N9: Methylation at the N9 position leads to a significant decrease in activity, suggesting the N9-hydrogen may be involved in crucial interactions, such as hydrogen bonding.[1][2]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines the general procedure for determining the antiproliferative activity of pyridoindole analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

CFTR Potentiator Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs

A novel class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has been identified as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), offering a potential therapeutic strategy for cystic fibrosis.

Quantitative Structure-Activity Relationship Data

The potency of these analogs as CFTR potentiators was evaluated using a halide-sensitive yellow fluorescent protein (YFP) assay in Fischer rat thyroid (FRT) cells expressing mutant CFTR.

Table 3: CFTR Potentiator Activity (EC50, µM) of Tetrahydro-γ-carboline Analogs on F508del-CFTR [7][8]

CompoundR (Position 8)Acyl GroupEC50 (µM)
13 H5-trifluoromethyl-1H-pyrazole-3-carbonyl0.23
14 CH35-trifluoromethyl-1H-pyrazole-3-carbonyl0.27
3 OCH35-trifluoromethyl-1H-pyrazole-3-carbonyl-
39 OCH35-trifluoromethyl-1H-pyrazole-3-carbonyl (S-enantiomer)Comparable to VX-770

Data are expressed as mean ± SD.

SAR Summary:

  • Acyl Group: The 5'-trifluoromethyl-pyrazol-3'-yl residue as an acylating group is important for targeting CFTR gating defects.[7]

  • Substitution at Position 8: Replacement of the methoxy group at position 8 with hydrogen or a methyl group retains efficacy.[7]

  • Stereochemistry: The stereochemistry of the molecule can significantly impact its activity, as seen with the potent enantiomer 39 .[8]

Experimental Protocol: YFP-Halide Assay for CFTR Function

This assay measures CFTR-mediated halide transport by observing the quenching of a yellow fluorescent protein (YFP) by iodide influx.[9][10][11][12]

Materials:

  • FRT cells co-expressing mutant CFTR and a halide-sensitive YFP

  • 96-well black-walled, clear-bottom plates

  • Assay buffer (e.g., PBS)

  • Iodide-containing buffer

  • Forskolin (to activate CFTR)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the FRT cells into 96-well plates and grow to confluence.

  • Compound Incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations and incubate for a specified period.

  • Assay Initiation: Place the plate in a fluorescence plate reader. Simultaneously add a solution containing forskolin and iodide to initiate CFTR activation and iodide influx.

  • Fluorescence Measurement: Monitor the decrease in YFP fluorescence over time.

  • Data Analysis: Calculate the initial rate of fluorescence decay. Plot the rate against the compound concentration to determine the EC50 value.

JAK2 Inhibitory Activity of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamides

A series of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides has been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway implicated in myeloproliferative disorders.[13]

Quantitative Structure-Activity Relationship Data

The inhibitory activity of these compounds against JAK2 was determined using a biochemical kinase assay.

Table 4: JAK2 Inhibitory Activity (IC50, nM) of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Analogs [14]

CompoundRJAK2 IC50 (nM)
4 H1000
15 4-pyridyl200
27 4-(1-methyl-1H-pyrazol-4-yl)10
65 7-(2-aminopyrimidin-5-yl)<1

Data are representative values.

SAR Summary:

  • Substitution at C7: The introduction of a 2-aminopyrimidin-5-yl group at the C7 position dramatically increases the inhibitory potency against JAK2.[13]

  • Amine Substituent: The nature of the substituent on the 1-amino group also plays a critical role in determining potency and selectivity.

Experimental Protocol: ADP-Glo™ Kinase Assay for JAK2 Inhibition

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[15][16][17][18]

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: Add the diluted compounds, JAK2 enzyme, and substrate peptide to the wells of a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Pyrido[4,3-b]indol-1-one analogs that inhibit JAK2 act by blocking this pathway.[19][20][21]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) JAK2_inactive->JAK2_active JAK2_active->Receptor 4. Receptor Phosphorylation JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT-P (active dimer) Nucleus Nucleus STAT_active->Nucleus 7. Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription 8. Gene Regulation Inhibitor Pyrido[4,3-b]indol-1-one Analog Inhibitor->JAK2_active Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrido[4,3-b]indol-1-one analogs.

General Workflow for Structure-Activity Relationship (SAR) Studies

The process of establishing a structure-activity relationship is a cyclical and iterative process involving compound design, synthesis, biological testing, and data analysis.

SAR_Workflow Design Lead Compound Design & Modification Synthesis Chemical Synthesis of Analogs Design->Synthesis Testing Biological Testing (e.g., MTT, Kinase Assay) Synthesis->Testing Analysis Data Analysis (IC50/EC50 Determination) Testing->Analysis SAR_Model SAR Model Development Analysis->SAR_Model SAR_Model->Design Informs new designs Optimization Lead Optimization SAR_Model->Optimization

Caption: A general workflow for conducting structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, a pyridoindole, is a scaffold found in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental methodologies for their determination, and explores its role in key biological signaling pathways. This information is intended to support further research and development efforts involving this promising molecule. The compound is also a known potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), highlighting its therapeutic potential.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental sources, other values are based on computational predictions and should be considered as such.

PropertyValueSource
IUPAC Name 5-methyl-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-oneN/A
CAS Number 122852-75-9[2]
Molecular Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [2]
Appearance Earth yellow solid[2]
Purity ≥ 99% (HPLC)[2]
Boiling Point 508.047 °C at 760 mmHg (Calculated)N/A
Density 1.316 g/cm³ (Calculated)N/A
Melting Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
logP Not availableN/A

Experimental Protocols

The following sections detail standard experimental methodologies for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a crucial parameter that influences a compound's bioavailability and formulation development. It is typically determined in a range of solvents, from non-polar to polar.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithm of this value is logP.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the second phase is added. The mixture is shaken until equilibrium is reached.

  • Phase Separation: The two phases are separated, typically by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.

Biological Context and Signaling Pathways

This compound and related pyridoindoles have been implicated in several important biological pathways, highlighting their potential as therapeutic agents.

CFTR Potentiation

This compound has been identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel crucial for maintaining electrolyte balance across epithelial membranes. Mutations in the CFTR gene can lead to cystic fibrosis. Potentiators are molecules that enhance the function of the CFTR channel.[1] The gating of the CFTR channel is a complex process that requires phosphorylation of its regulatory (R) domain by protein kinase A (PKA) and is driven by the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs).[3][4][5]

CFTR_Potentiation cluster_membrane Cell Membrane CFTR CFTR Channel (Mutated/Gating Defect) Cl_out Cl- CFTR->Cl_out Increased Cl- Efflux Potentiator 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Potentiator->CFTR Enhances Channel Opening Probability PKA Protein Kinase A (PKA) PKA->CFTR Phosphorylates Regulatory Domain ATP ATP ATP->CFTR Binds to NBDs (Gating) Cl_in Cl- cAMP cAMP cAMP->PKA Activates

Caption: CFTR potentiation by this compound.

Serotonergic System Modulation

The broader class of pyridoindoles has been associated with modulation of the serotonergic system. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter involved in the regulation of mood, appetite, and sleep. Its synthesis begins with the amino acid tryptophan, and its metabolic breakdown is primarily catalyzed by monoamine oxidase A (MAO-A).[6][7][8][9]

Serotonin_Pathway Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Hydroxylation Serotonin Serotonin (5-HT) Five_HTP->Serotonin Decarboxylation Five_HIAA 5-Hydroxyindoleacetic acid (5-HIAA) Serotonin->Five_HIAA Oxidative Deamination TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) TPH->Tryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->Five_HTP MAO_A Monoamine Oxidase A (MAO-A) MAO_A->Serotonin

Caption: Simplified overview of serotonin synthesis and metabolism.

Monoamine Oxidase A (MAO-A) Inhibition

Some pyridoindole derivatives have been shown to act as inhibitors of monoamine oxidase A (MAO-A).[10] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[10][11][12][13][14] By inhibiting MAO-A, the levels of these neurotransmitters in the synaptic cleft can be increased, which is a mechanism of action for some antidepressant medications.

Caption: Mechanism of MAO-A inhibition by pyridoindole derivatives.

Conclusion

This compound is a compound with a promising profile for drug discovery, particularly in the context of cystic fibrosis and potentially neurological disorders. This guide has summarized its known physicochemical properties, outlined standard experimental procedures for their determination, and provided a visual representation of its involvement in key signaling pathways. Further experimental validation of its calculated properties and more in-depth studies of its biological mechanisms are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, a heterocyclic compound of interest in pharmaceutical research. The document details its chemical identity, including its CAS number and known synonyms, and explores its relevance as a known impurity of the drug Alosetron. While specific experimental data and dedicated studies on this particular molecule are limited in publicly available literature, this guide compiles information on related compounds and relevant methodologies to provide a foundational understanding for researchers. It outlines potential synthetic approaches, general experimental protocols for assessing biological activity in the contexts of neuroprotection and cancer, and discusses the potential signaling pathways it may influence based on its structural similarity to known bioactive molecules.

Chemical Identity and Synonyms

This compound is a tricyclic organic molecule belonging to the pyridoindole class. Its core structure is a fusion of a pyridine and an indole ring system.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 122852-75-9[1]
IUPAC Name 5-methyl-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Known Synonyms 5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one, Alosetron Related Compound A, Alosetron Impurity 2[2][3]

Relationship to Alosetron

This compound is recognized as a process impurity and a related compound of Alosetron.[2][3][4] Alosetron is a potent and selective 5-HT₃ receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[5] The structural similarity between this compound and the core of Alosetron suggests that it may be a precursor or a byproduct in the synthesis of Alosetron.[6] Understanding the pharmacological profile of such impurities is crucial for drug safety and development.

Potential Synthesis Strategies

A common method for the synthesis of the tetrahydro-β-carboline core is the Pictet-Spengler reaction.[7] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. For the target molecule, a potential precursor could be a derivative of tryptamine that is then cyclized and further modified.

A synthetic approach for Alosetron involves the condensation of this compound with a substituted imidazole derivative.[6] This indicates that the target compound is a key intermediate in Alosetron synthesis. A generalized experimental protocol for the synthesis of a similar tetrahydro-β-carboline is provided below as a reference.

Representative Experimental Protocol: Synthesis of Tetrahydro-β-carbolines

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

  • Tryptamine derivative (e.g., N-methyltryptamine)

  • An appropriate aldehyde or dicarbonyl compound

  • Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the tryptamine derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or dicarbonyl compound to the solution.

  • Slowly add the acid catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.[8][9]

Potential Biological Activities and Experimental Assessment

The pyrido[4,3-b]indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and neuroprotective effects.[10][11][12] A study has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of CFTR potentiators, suggesting a potential role in modulating ion channels.[13][14][15]

Potential as a 5-HT₃ Receptor Antagonist

Given its structural relationship to Alosetron, it is plausible that this compound may possess some activity at the 5-HT₃ receptor. The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonism can modulate neurotransmission.[16][17]

This assay determines the binding affinity of a compound to the 5-HT₃ receptor.[4]

Materials:

  • Membrane preparations from cells expressing the human 5-HT₃ receptor (e.g., HEK293 cells).

  • Radiolabeled 5-HT₃ receptor antagonist (e.g., [³H]-Granisetron).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Potential Anticancer Activity

Pyridoindole derivatives have been investigated for their anticancer properties.[5][10][18] The cytotoxic effects of this compound against various cancer cell lines could be evaluated using a standard MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates and a microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[15][19]

Potential Neuroprotective Activity

Indole alkaloids are known to possess neuroprotective properties.[12][20][21][22][23] The neuroprotective potential of this compound could be assessed in cell-based models of neurotoxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Cell culture medium.

  • Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)).

  • Test compound.

  • MTT assay reagents.

Procedure:

  • Culture SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with different concentrations of the test compound for a specific period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxic agent to the cell culture medium.

  • Co-incubate the cells with the test compound and the neurotoxic agent for a defined duration (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described previously.

  • An increase in cell viability in the presence of the test compound compared to the neurotoxin alone would indicate a neuroprotective effect.

Potential Signaling Pathways

Based on its structural features and the known pharmacology of related compounds, this compound could potentially interact with several signaling pathways.

5-HT₃ Receptor-Mediated Signaling

As a potential 5-HT₃ receptor antagonist, the compound could modulate the influx of cations (Na⁺, K⁺, Ca²⁺) through this ligand-gated ion channel. This would lead to the inhibition of neuronal depolarization, which is the primary mechanism of action for "setron" drugs.[16][17] This pathway is crucial in the enteric nervous system and in the chemoreceptor trigger zone of the brain, which are involved in the regulation of nausea and vomiting.[3][17]

G Serotonin Serotonin HT3R 5-HT3 Receptor Serotonin->HT3R Binds and Activates IonChannel Ion Channel Opening HT3R->IonChannel Compound 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Compound->HT3R Binds and Blocks Depolarization Neuronal Depolarization IonChannel->Depolarization Cation Influx Response Physiological Response (e.g., Nausea Signal) Depolarization->Response

Caption: Potential mechanism of 5-HT₃ receptor antagonism.

Signaling Pathways in Cancer

Pyridoindole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[5][18] Potential molecular targets could include cyclin-dependent kinases (CDKs) or the p53 tumor suppressor pathway.

G Compound 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Target Molecular Target (e.g., CDK, p53 pathway) Compound->Target Modulates CellCycle Cell Cycle Progression Target->CellCycle Inhibits Apoptosis Apoptosis Target->Apoptosis Induces Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Caption: Hypothetical anticancer signaling pathways.

Conclusion

This compound is a compound with potential for further investigation in pharmaceutical research, particularly due to its structural similarity to known bioactive molecules and its identification as a key intermediate and impurity in the synthesis of Alosetron. While direct experimental data on this specific molecule is scarce, this guide provides a framework for its study by outlining potential synthetic routes, standardized experimental protocols for assessing its biological activity, and hypotheses regarding its potential mechanisms of action and involvement in cellular signaling pathways. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its potential as a lead for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the neuropharmacological research of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one. This compound belongs to the pyridoindole class, which has shown promise in the development of therapeutic agents for neurological disorders.[1] The data and protocols presented herein are based on studies of closely related pyridoindole derivatives and provide a strong framework for investigating the neuropharmacological properties of this specific compound.

Potential Neuropharmacological Applications

Derivatives of the pyrido[4,3-b]indole scaffold have been investigated for a range of neuropharmacological activities, suggesting that this compound may be a valuable tool for research in the following areas:

  • Antidepressant and Anxiolytic Research: A structurally similar pyridoindole derivative, SMe1EC2M3, has demonstrated antidepressant-like effects in animal models.[2][3] These effects are hypothesized to be mediated through the modulation of monoamine neurotransmitter systems.[3]

  • Neuroprotective Studies: The broader class of pyridoindoles has been associated with neuroprotective properties, including antioxidant effects and the ability to modulate glutamate-dependent calcium ion uptake in synaptosomes.[4] These characteristics make this compound a candidate for investigation in models of neurodegenerative diseases and ischemic injury.

  • Neuronal Plasticity and Neurogenesis: Research on related compounds suggests an influence on adult hippocampal neurogenesis and neurite outgrowth, indicating a potential role in neuronal plasticity.[2]

Quantitative Data Summary

While specific binding affinity and potency data for this compound are not yet available in the public domain, the following tables summarize the quantitative data from key neuropharmacological experiments performed on the closely related pyridoindole derivative, SMe1EC2M3. This information can serve as a valuable reference for designing and interpreting experiments with the target compound.

Table 1: In Vivo Behavioral Effects of a Pyridoindole Derivative (SMe1EC2M3) in a Rat Model of Chronic Mild Stress

Experimental ModelTreatment GroupDose (mg/kg)Outcome MeasureResult
Forced Swim TestVehicle (Stress)-Immobility Time (s)Increased vs. Non-Stress
SMe1EC2M3 (Stress)5Immobility Time (s)Significantly Decreased vs. Vehicle (Stress)
SMe1EC2M3 (Stress)25Immobility Time (s)Significantly Decreased vs. Vehicle (Stress)
Vehicle (Stress)-Swimming Time (s)Decreased vs. Non-Stress
SMe1EC2M3 (Stress)5Swimming Time (s)Increased vs. Vehicle (Stress)
SMe1EC2M3 (Stress)25Swimming Time (s)Increased vs. Vehicle (Stress)

Data adapted from a study on the pyridoindole derivative SMe1EC2M3.[2]

Table 2: In Vivo Electrophysiological Effects of a Pyridoindole Derivative (SMe1EC2M3) on Monoaminergic Neurons in Rats

Neuronal PopulationTreatmentCumulative Dose (mg/kg, i.v.)Effect on Firing Rate
Dorsal Raphe Nucleus (5-HT)SMe1EC2M30.5 - 2.5Dose-dependent suppression
Locus Coeruleus (NE)SMe1EC2M30.5 - 2.5Dose-dependent suppression
Ventral Tegmental Area (DA)SMe1EC2M30.5 - 2.5Dose-dependent suppression

Data adapted from a study on the pyridoindole derivative SMe1EC2M3, suggesting a triple reuptake inhibitory mechanism.[3][5]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the neuropharmacological assessment of this compound.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol is designed to assess the potential of the compound to protect neuronal cells from oxidative stress-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a final concentration of 500 µM H₂O₂ to the wells and incubate for another 24 hours.[6]

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 1-4 hours.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

In Vivo Forced Swim Test (FST) in Rodents

This protocol is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Cylindrical water tank (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

Protocol:

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Forced Swim Test:

    • Pre-test session (Day 1): Place each rat in the water tank for 15 minutes.

    • Test session (Day 2, 24 hours later): Place the rats back into the tank for a 5-minute session.

    • Record the sessions for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

  • Data Analysis: Compare the immobility time between the treated and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

The following diagrams illustrate key concepts and workflows related to the neuropharmacological investigation of this compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Primary Neuronal Culture neurite_outgrowth Neurite Outgrowth Assay invitro_start->neurite_outgrowth Compound Treatment neuroprotection Neuroprotection Assay (e.g., MTT, ROS) invitro_start->neuroprotection Compound + Toxin invivo_start Animal Model of Depression (e.g., CMS) binding_assay Receptor/Transporter Binding Assays behavioral_test Forced Swim Test invivo_start->behavioral_test Compound Administration electrophysiology Electrophysiology invivo_start->electrophysiology Compound Administration immuno Immunohistochemistry (SOX2, GFAP) behavioral_test->immuno Post-mortem Analysis

General experimental workflow for neuropharmacological evaluation.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron compound Pyridoindole Compound DAT Dopamine Transporter (DAT) compound->DAT Inhibition NET Norepinephrine Transporter (NET) compound->NET Inhibition SERT Serotonin Transporter (SERT) compound->SERT Inhibition downstream Downstream Signaling (e.g., CREB, BDNF) SERT->downstream Increased Synaptic Monoamines neuronal_survival Increased Neuronal Survival & Plasticity downstream->neuronal_survival

Hypothesized mechanism of action for antidepressant-like effects.

neuroprotection_pathway oxidative_stress Oxidative Stress (e.g., H2O2, 6-OHDA) ros Increased Reactive Oxygen Species (ROS) oxidative_stress->ros neuronal_damage Neuronal Damage & Apoptosis ros->neuronal_damage compound Pyridoindole Compound compound->ros Scavenging/ Inhibition

Proposed pathway for neuroprotective effects.

References

Application Notes and Protocol: In Vitro Cytotoxicity Assessment of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one belongs to the pyridoindole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and has been investigated for various therapeutic applications, including neuropharmacology and oncology.[1] Derivatives of the broader 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core have been identified as potential modulators of biological pathways, such as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[2]

Given the potential applications of this chemical class in oncology, a fundamental primary assessment involves evaluating its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for this purpose.[3][4][5] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.[3][5] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[5]

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.

Data Presentation

The results of the MTT assay are typically used to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of cell growth or viability compared to an untreated control. Data should be summarized for clarity and easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100%
0.11.2310.07598.2%
11.1020.06387.9%
50.8760.05169.8%
100.6330.04250.5%
250.3150.02925.1%
500.1580.01812.6%
1000.0790.0116.3%

Note: The data presented above is for illustrative purposes only.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the steps to assess the in vitro cytotoxicity of this compound. A human cancer cell line, such as a breast cancer cell line (e.g., MCF-7 or MDA-MB-231), is suggested, given the exploration of similar scaffolds in oncology.

Materials:

  • This compound

  • Selected human cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile, light-protected containers

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours in a humidified CO₂ incubator at 37°C to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.[3] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals.[4]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[6]

    • Use a reference wavelength of >650 nm to subtract background absorbance if necessary.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [6]

    • Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

Signaling Pathway

As the specific molecular target of this compound is not defined in the provided context, a diagram of a generalized cell viability pathway affected by a cytotoxic compound is presented.

Cytotoxicity_Pathway Compound 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibits/Activates Pathway Apoptotic or Cytotoxic Pathway Target->Pathway Mitochondria Mitochondrial Dysfunction Pathway->Mitochondria Reductase ↓ NAD(P)H-dependent Oxidoreductases Mitochondria->Reductase MTT MTT (Yellow) Viability ↓ Cell Viability Reductase->Viability Formazan Formazan (Purple) (Not Formed) MTT->Formazan Reduction by Reductases

Caption: Hypothetical pathway of cytotoxicity leading to reduced MTT conversion.

Experimental Workflow

The following diagram illustrates the key steps of the MTT assay protocol.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Detection A 1. Seed Cells (1x10⁴ cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 4h E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

References

Application Notes: Pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate channel at the apical membrane of epithelial cells.[1] Mutations in the CFTR gene lead to dysfunctional protein, resulting in impaired ion transport, thickened mucus, and multi-organ pathology, particularly affecting the respiratory and digestive systems. CF-causing mutations are categorized into different classes based on the specific defect they impart on the CFTR protein, ranging from production and trafficking defects to impaired channel gating and conductance.[1]

Small-molecule drugs known as CFTR modulators aim to correct these specific defects. "Potentiators" are a class of modulators that address gating mutations (Class III), such as the G551D mutation, by increasing the channel's open probability.[3] They can also augment the function of partially rescued trafficking mutations like F508del. The discovery of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (also known as tetrahydro-γ-carbolines) represents the identification of a novel chemical scaffold for CFTR potentiator activity.[1][2][4] Extensive structure-activity relationship (SAR) studies have led to the development of potent compounds in this class that show efficacy on both F508del- and G551D-CFTR, offering a promising new avenue for CF therapeutic development.[2][4]

Mechanism of Action

CFTR potentiators act directly on the CFTR protein located at the cell's plasma membrane. The channel's opening and closing (gating) is a dynamic process regulated by ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs) and phosphorylation of the Regulatory (R) domain. In gating mutations, this process is impaired, leading to a channel that remains closed for prolonged periods despite activation signals.

Pyrido[4,3-b]indole potentiators bind to the CFTR protein and allosterically modulate its conformation. This binding stabilizes the open state of the channel, thereby increasing the probability of the channel being open and allowing for greater transport of chloride ions down their electrochemical gradient. This increased anion efflux helps to restore the hydration of the epithelial surface. For trafficking-deficient mutants like F508del-CFTR, these potentiators can enhance the function of the small fraction of protein that has been rescued to the cell surface by either low-temperature incubation or the action of corrector molecules.

CFTR_Potentiator_Mechanism Mechanism of Pyrido[4,3-b]indole CFTR Potentiators cluster_0 Mutant CFTR Channel (e.g., G551D) cluster_1 Action of Potentiator cluster_2 Potentiated CFTR Channel Mutant_CFTR_Closed CFTR Channel (Closed State) Low Cl- Conductance Mutant_CFTR_Open CFTR Channel (Open State) Increased Cl- Conductance Mutant_CFTR_Closed->Mutant_CFTR_Open Impaired Gating Binding Binding to CFTR Mutant_CFTR_Closed->Binding Potentiator Application Potentiator Pyrido[4,3-b]indole Potentiator Potentiator->Binding Potentiated_CFTR CFTR Channel (Stabilized Open State) Restored Cl- Conductance Binding->Potentiated_CFTR Increased Open Probability Result Increased Chloride Efflux & Restored Epithelial Surface Hydration Potentiated_CFTR->Result

Caption: Mechanism of pyrido[4,3-b]indole potentiators on mutant CFTR channels.

Data Presentation: Potentiator Activity

The following tables summarize the quantitative data from structure-activity relationship studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. Activity was assessed using a halide-sensitive YFP quenching assay on Fischer Rat Thyroid (FRT) cells stably expressing either F508del-CFTR (trafficking rescued by low-temperature incubation) or G551D-CFTR.

Table 1: Potentiator Activity on F508del-CFTR Expressing FRT Cells

Compound ID Structure Modifications (Relative to Core) Emax (%)* EC50 (μM)
1 R1=H, R2=H, R3=H, R4=H 100 ± 5 0.28 ± 0.05
3 R1=H, R2=H, R3=H, R4=4-F 100 ± 4 0.17 ± 0.03
20 R1=H, R2=H, R3=H, R4=3-Cl 82 ± 6 0.13 ± 0.03
25 R1=H, R2=H, R3=H, R4=2-F, 5-Cl 100 ± 4 0.09 ± 0.01
29 R1=H, R2=H, R3=H, R4=2-F, 5-CF3 100 ± 4 0.07 ± 0.01
30 R1=H, R2=H, R3=H, R4=2-F, 5-CN 100 ± 5 0.08 ± 0.01
39 R1=CH3, R2=H, R3=H, R4=2-F, 5-CN (S-enantiomer) 100 ± 6 0.05 ± 0.01
VX-770 Reference Potentiator 100 ± 5 0.15 ± 0.02

*Emax values are expressed relative to the maximum effect of the reference potentiator VX-770.

Table 2: Potentiator Activity on G551D-CFTR Expressing FRT Cells

Compound ID Activity (% of VX-770 at 20 μM)
3 70 ± 8
20 105 ± 10
25 102 ± 9
29 110 ± 12
30 108 ± 11
39 115 ± 15
VX-770 100 (Reference)

Data derived from figures and tables in the source publication.[1][5]

Application Notes

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a valuable tool for researchers in the field of cystic fibrosis.

  • High-Throughput Screening (HTS): The described YFP-based halide influx assay is well-suited for HTS campaigns to identify novel CFTR modulators.[6] This cell-based assay provides a functional readout of CFTR activity and can be adapted to 384-well formats for screening large compound libraries.[6]

  • Structure-Activity Relationship (SAR) Studies: This chemical series can serve as a starting point for medicinal chemistry efforts to design next-generation potentiators. The quantitative data provides a clear roadmap for optimizing potency and drug-like properties.

  • Tool Compounds for Mechanistic Studies: Potent and selective compounds from this class, such as compound 39 , can be used as tool compounds to investigate the molecular mechanisms of CFTR gating.[2][4] They can help in probing the potentiator binding site and understanding the allosteric regulation of the channel.

  • Preclinical Evaluation: The demonstrated efficacy in primary human bronchial epithelial cells using Ussing chamber assays validates the therapeutic potential of this class of compounds.[1][5] Lead compounds like 39 have shown favorable in vitro ADME profiles and oral bioavailability in rats, making them suitable candidates for further preclinical development.[2][4]

Experimental Workflow

The discovery and characterization of pyrido[4,3-b]indole potentiators follow a standard drug discovery workflow, beginning with a broad screen and progressively focusing on the most promising candidates through more complex and physiologically relevant assays.

Drug_Discovery_Workflow Discovery Workflow for CFTR Potentiators HTS 1. High-Throughput Screening (HTS) (YFP-Halide Influx Assay on F508del-CFTR FRT Cells) Hit_ID 2. Hit Identification (Pyrido[4,3-b]indole Scaffold Identified) HTS->Hit_ID Hit_Val 3. Hit Validation & Dose-Response (YFP Assay on F508del & G551D-CFTR FRT Cells) Hit_ID->Hit_Val SAR 4. Lead Optimization (SAR Studies) (Synthesis of Analogs) Hit_Val->SAR Lead_Select 5. Lead Candidate Selection (e.g., Compound 39) SAR->Lead_Select In_Vitro_ADME 6. In Vitro Profiling (Solubility, Metabolic Stability, Toxicity) Lead_Select->In_Vitro_ADME Primary_Cell_Val 7. Efficacy in Primary Cells (Ussing Chamber on Human Bronchial Epithelial Cells) Lead_Select->Primary_Cell_Val In_Vivo_PK 8. In Vivo Pharmacokinetics (Oral Administration in Rats) In_Vitro_ADME->In_Vivo_PK

Caption: A typical workflow for the discovery and validation of novel CFTR potentiators.

Experimental Protocols

Protocol 1: YFP-Based Halide Influx Assay for Potentiator Screening

This protocol is adapted for a 96- or 384-well plate format to measure CFTR-mediated halide transport.[7][8]

1. Cell Culture and Plating:

  • Culture Fischer Rat Thyroid (FRT) cells stably co-expressing mutant CFTR (e.g., F508del-CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[9]

  • Plate cells in black, clear-bottom 96- or 384-well microplates at a density that achieves a confluent monolayer within 24-48 hours.

  • For F508del-CFTR, incubate plates at a permissive temperature (e.g., 27-32°C) for 24 hours prior to the assay to rescue protein trafficking to the cell membrane.[5]

2. Assay Procedure:

  • Wash the cell monolayers twice with a chloride-containing buffer (e.g., PBS).

  • Add 50 µL of PBS containing the desired concentration of the test compound (pyrido[4,3-b]indole derivative) and a CFTR agonist (e.g., 10 µM Forskolin) to each well.

  • Incubate for 10-20 minutes at 37°C.

  • Place the plate into a fluorescence plate reader equipped with injectors.

  • Measure baseline YFP fluorescence (Excitation: ~500 nm, Emission: ~535 nm).

  • Inject 150 µL of an iodide-containing buffer (PBS with 100 mM NaI replacing NaCl) to stimulate iodide influx.

  • Immediately begin kinetic reading of YFP fluorescence every 1-2 seconds for 1-2 minutes. The influx of iodide quenches the YFP signal.

3. Data Analysis:

  • The rate of fluorescence decay (dF/dt) is proportional to the CFTR-mediated iodide influx.

  • Calculate the initial rate of quenching for each well.

  • Normalize the data to controls (e.g., DMSO as vehicle control, VX-770 as positive control).

  • Plot the normalized rate against compound concentration to generate dose-response curves and calculate EC50 and Emax values.

Protocol 2: Short-Circuit Current (Isc) Measurement in Ussing Chambers

This protocol measures electrogenic ion transport across polarized epithelial monolayers and is a gold-standard assay for CFTR function.[10][11]

1. Cell Culture:

  • Culture primary human bronchial epithelial (HBE) cells from CF patients on permeable filter supports (e.g., Snapwell™ or Transwell®).[11]

  • Grow cells at an air-liquid interface (ALI) for 4-6 weeks to allow for differentiation into a polarized, pseudostratified epithelium.

  • If using F508del/F508del HBE cells, pre-incubate with a corrector compound (e.g., 3 µM VX-809) for 24-48 hours to rescue CFTR trafficking.[12]

2. Ussing Chamber Setup:

  • Mount the filter support containing the cell monolayer between the two halves of the Ussing chamber.

  • Fill both the apical and basolateral chambers with a physiological Ringer's solution (e.g., Krebs-bicarbonate Ringer), maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Establish a chloride gradient by using a low-chloride solution in the apical chamber if required.

  • Interface the chamber with a voltage-clamp amplifier to measure the short-circuit current (Isc).

3. Isc Measurement Protocol:

  • Allow the baseline Isc to stabilize.

  • To inhibit sodium transport via the epithelial sodium channel (ENaC), add Amiloride (100 µM) to the apical chamber. The remaining current is primarily due to anion secretion.

  • Add a cAMP agonist (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral side to activate CFTR.

  • Once the agonist-stimulated current is stable, add the pyrido[4,3-b]indole potentiator (e.g., 1-10 µM) to the apical side. An increase in Isc indicates potentiation of CFTR channel activity.

  • At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical side to confirm that the measured current is CFTR-specific.

4. Data Analysis:

  • The change in short-circuit current (ΔIsc) following the addition of the potentiator represents the compound's activity.

  • Calculate the mean ΔIsc from multiple experiments.

  • Compare the activity to a reference potentiator like VX-770.

References

Application Notes: Kinase Inhibitor Profile of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and bioactivity databases, it has been determined that there is currently no publicly accessible data detailing the kinase inhibitory activity of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one . Screening assays and pharmacological studies have been conducted on structurally related compounds, particularly derivatives of the broader 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. However, specific quantitative data, such as IC50 or Ki values, against a panel of kinases for the requested molecule are not available.

The pyridoindole framework is a recognized scaffold in medicinal chemistry with potential for developing treatments for neurological disorders and cancer.[1] Derivatives of this core structure have shown activity as, for example, CFTR potentiators, but this is distinct from kinase inhibition.[2]

Proposed Alternative for Analysis:

While direct data for this compound is unavailable, significant research has been published on the kinase inhibitory properties of a closely related class of compounds: 3-substituted indolin-2-ones containing a tetrahydroindole moiety . These compounds share a similar structural backbone and have been identified as potent inhibitors of key receptor tyrosine kinases involved in angiogenesis and cancer progression.

Specifically, research has highlighted the activity of these compounds against:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2/KDR)

  • Fibroblast Growth Factor Receptor 1 (FGF-R1)

  • Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ)

To provide a relevant and data-driven set of application notes and protocols in line with the original request, we will proceed by focusing on a representative compound from this well-characterized series. This will allow for the creation of detailed experimental protocols, data tables, and signaling pathway diagrams based on published, quantitative findings.

Application Notes for Substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as Kinase Inhibitors

Introduction

This document provides detailed application notes and protocols for a class of potent receptor tyrosine kinase inhibitors based on a 3-substituted indolin-2-one scaffold featuring a tetrahydroindole moiety. These compounds have demonstrated significant inhibitory activity against key kinases involved in tumor angiogenesis and growth, making them valuable tools for cancer research and drug development.

Mechanism of Action

This class of compounds functions as ATP-competitive inhibitors of receptor tyrosine kinases, specifically targeting members of the VEGF, FGF, and PDGF receptor families. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the activation of signaling pathways that promote cell proliferation, migration, and survival.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative compounds from this series against a panel of receptor tyrosine kinases.

Compound IDTarget KinaseIC50 (nM)
9d VEGF-R2 (Flk-1/KDR)4
9h FGF-R180
9b PDGF-Rβ4

Data sourced from published literature. These values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%.

Experimental Protocols

This protocol describes a method for determining the in vitro potency of test compounds against specific receptor tyrosine kinases using a radiometric assay format.

Materials:

  • Recombinant human kinase domains (e.g., VEGF-R2, FGF-R1, PDGF-Rβ)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Peptide substrate (specific for each kinase)

  • [γ-³³P]ATP

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

This protocol outlines a method to assess the anti-proliferative effects of the kinase inhibitors on growth factor-dependent cell lines.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines

  • Cell culture medium and supplements

  • Growth factors (e.g., VEGF, FGF, PDGF)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 24 hours.

  • Treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with the appropriate growth factor (e.g., VEGF for HUVECs).

  • Incubate for 72 hours.

  • Add MTT or SRB reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling RTK VEGF-R2 / FGF-R1 / PDGF-Rβ PLCg PLCγ RTK->PLCg Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Inhibitor Tetrahydroindole Derivative Inhibitor->RTK Inhibition PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare Kinase Reaction Mix b2 Add Test Compound b1->b2 b3 Initiate with [γ-³³P]ATP b2->b3 b4 Incubate & Stop Reaction b3->b4 b5 Measure Phosphorylation b4->b5 b6 Calculate IC50 b5->b6 c1 Seed & Starve Cells c2 Add Test Compound c1->c2 c3 Stimulate with Growth Factor c2->c3 c4 Incubate (72h) c3->c4 c5 Measure Cell Viability (MTT/SRB) c4->c5 c6 Calculate GI50 c5->c6 Start Compound Synthesis Start->b1 Start->c1

Caption: Workflow for Kinase Inhibitor Evaluation.

References

Application Notes and Protocols for In Vivo Studies of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one Analogues in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a key chemotype for developing novel therapeutic agents.[1][2] One of its analogues, γ-carboline 39, has been identified as a promising potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a target for cystic fibrosis therapies.[1][2] In vivo characterization of this class of compounds in rat models has demonstrated considerable exposure levels and good oral bioavailability, with detectable distribution to lung tissue, a key target organ for cystic fibrosis.[1] These notes provide a framework for conducting similar in vivo pharmacokinetic studies in rats.

Data Presentation

Quantitative data from in vivo studies are crucial for understanding the pharmacokinetic profile of a compound. The following tables present a summary of expected pharmacokinetic parameters for a compound like γ-carboline 39 after oral administration to rats.

Table 1: Illustrative Pharmacokinetic Parameters of a γ-Carboline Analogue in Rats Following Oral Administration

ParameterUnitValue (Mean ± SD)Description
Dosemg/kg10Single oral gavage administration.
Cmax (Plasma)ng/mLData not availableMaximum observed plasma concentration.
Tmax (Plasma)hData not availableTime to reach maximum plasma concentration.
AUC(0-t) (Plasma)ng·h/mLData not availableArea under the plasma concentration-time curve from time 0 to the last quantifiable point.
Oral Bioavailability (F%)%GoodThe fraction of the administered dose that reaches systemic circulation. The primary literature describes it as "good".[1]

Table 2: Illustrative Tissue Distribution of a γ-Carboline Analogue in Rats

TissueConcentration (ng/g)Time Point (h)Notes
LungDetectableData not availableDemonstrates penetration into a key therapeutic target tissue.[1]
PlasmaData not availableData not availableReference concentration in systemic circulation.

Experimental Protocols

The following protocols outline the methodology for evaluating the pharmacokinetics of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one analogue in a rat model.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of the test compound in Sprague-Dawley rats.

Materials:

  • Test Compound (e.g., γ-carboline 39)

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles (18-20 gauge)

  • Syringes

  • Blood collection tubes (containing K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least 5 days prior to the experiment with ad libitum access to food and water.

  • Dosing Formulation: Prepare a suspension of the test compound in the chosen vehicle (e.g., 0.5% methylcellulose) at a concentration suitable for the target dose (e.g., 10 mg/kg) in a volume of 5 mL/kg.

  • Administration:

    • Fast the rats overnight (approximately 12 hours) before dosing, with water still available.

    • Weigh each rat immediately before dosing to calculate the precise volume of the formulation to be administered.

    • Administer the test compound formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Place blood samples into K2-EDTA tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Tissue Harvesting (Optional):

    • At the end of the study (e.g., 24 hours), euthanize the animals.

    • Perfuse the circulatory system with saline.

    • Harvest tissues of interest (e.g., lungs), rinse with cold saline, blot dry, weigh, and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the concentration of the test compound in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Visualizations

Diagrams can effectively illustrate complex workflows and pathways. Below are examples relevant to the described studies.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (Sprague-Dawley Rats, 5 days) fasting Overnight Fasting (12 hours) acclimatization->fasting formulation Dosing Formulation Prep (e.g., 10 mg/kg in vehicle) fasting->formulation dosing Oral Gavage Administration formulation->dosing sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 6, 8, 24h) dosing->sampling euthanasia Euthanasia & Tissue Harvest (e.g., Lungs at 24h) sampling->euthanasia processing Plasma & Tissue Sample Processing sampling->processing euthanasia->processing lcms LC-MS/MS Bioanalysis processing->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis report report pk_analysis->report Generate PK Profile (Cmax, Tmax, AUC, F%) G compound γ-Carboline Analogue (Oral Administration) gi_tract Gastrointestinal Tract compound->gi_tract absorption Absorption gi_tract->absorption systemic_circ Systemic Circulation (Plasma) absorption->systemic_circ distribution Distribution systemic_circ->distribution elimination Metabolism & Excretion systemic_circ->elimination lungs Lungs (Target Tissue) distribution->lungs other_tissues Other Tissues distribution->other_tissues

References

Molecular Docking Protocol for 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed molecular docking protocol for the compound 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, a pyridoindole derivative with potential applications in neuropharmacology and oncology. The protocol outlines the necessary steps for ligand and protein preparation, molecular docking simulations using AutoDock Vina, and analysis of the results. Potential protein targets for this compound, including c-Met, EGFR, and the 5-HT2A receptor, have been identified based on the activity of structurally similar molecules. This guide is intended to facilitate computational screening and hit-to-lead optimization efforts in drug discovery programs.

Introduction

This compound belongs to the pyridoindole class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Analogs of this compound have demonstrated activity against a range of therapeutically relevant targets, including receptor tyrosine kinases like c-Met and EGFR, as well as G-protein coupled receptors such as serotonin receptors. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. This application note provides a comprehensive protocol for performing molecular docking studies on this compound against these potential targets.

Potential Protein Targets and Signaling Pathways

Based on the known activities of related pyridoindole and carboline derivatives, the following protein targets are proposed for initial docking studies:

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase implicated in various cancers.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that is a well-established target in oncology.

  • 5-HT2A Receptor (Serotonin Receptor 2A): A G-protein coupled receptor involved in various neurological processes.

The signaling pathways associated with these targets are complex and crucial for cellular function. Understanding these pathways provides context for the potential downstream effects of inhibiting or modulating these receptors.

cMet_signaling c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation PKC PKC PLCg->PKC PKC->cMet Negative Feedback

Caption: c-Met signaling pathway initiated by HGF binding.

EGFR_signaling EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PLCg PLCγ EGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Proliferation, Survival, Angiogenesis ERK->Cell_Cycle AKT AKT PI3K->AKT AKT->Cell_Cycle STAT->Cell_Cycle PKC PKC PLCg->PKC

Caption: EGFR signaling cascade upon EGF binding.

HT2A_signaling 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Gq_11 Gq/11 HT2A->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Neuronal Excitability, Plasticity, etc. Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

Molecular Docking Protocol

This protocol is designed for use with AutoDock Vina, a widely used open-source molecular docking program. The general workflow is applicable to other docking software with minor modifications.

Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis LigandPrep Ligand Preparation (Generate 3D structure, add hydrogens, assign charges) GridGen Grid Box Generation (Define binding site) LigandPrep->GridGen ProteinPrep Protein Preparation (Download PDB, remove water, add hydrogens, assign charges) ProteinPrep->GridGen DockingRun Run AutoDock Vina GridGen->DockingRun Analyze Analyze Results (Binding energy, pose visualization, interaction analysis) DockingRun->Analyze

Caption: General workflow for molecular docking.

Ligand Preparation
  • Generate 3D Coordinates: Use a tool like Open Babel to convert the SMILES string into a 3D structure in .pdb or .mol2 format.

  • Prepare for Docking: Use AutoDock Tools (ADT) or a similar program to:

    • Add polar hydrogens.

    • Assign Gasteiger charges.

    • Set rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

Protein Preparation
  • Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • c-Met: PDB ID: 3ZZE

    • EGFR: PDB ID: 1M17

    • 5-HT2A Receptor: PDB ID: 6A93

  • Prepare for Docking: Using ADT or another molecular modeling suite:

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Add polar hydrogens.

    • Assign Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in .pdbqt format.

Grid Box Generation

The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein.

  • Identify the Binding Site: If the PDB structure contains a co-crystallized inhibitor, center the grid box on this ligand. Otherwise, identify the binding pocket through literature review or using pocket detection algorithms.

  • Define Grid Parameters: In ADT, use the Grid Box tool to set the center and dimensions of the grid. The size should be sufficient to accommodate the ligand and allow for rotational and translational sampling. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

Docking Simulation with AutoDock Vina
  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the input files and search parameters.

  • Run Vina: Execute the docking simulation from the command line.

Results Analysis
  • Binding Energy: The log.txt file will contain the predicted binding affinities (in kcal/mol) for the top binding poses. Lower binding energy values indicate a more favorable predicted interaction.

  • Pose Visualization: Use a molecular visualization tool like PyMOL or Chimera to load the protein.pdbqt and output.pdbqt files. This will allow you to visualize the predicted binding poses of the ligand within the protein's active site.

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues in the binding pocket. This can be done using visualization software or dedicated interaction analysis tools.

Data Presentation

Quantitative data from molecular docking studies should be summarized for easy comparison. While experimental data for this compound is not currently available in public databases, the following tables provide a template for presenting docking results and comparing them with known inhibitors.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol) for this compound
c-Met3ZZETo be determined
EGFR1M17To be determined
5-HT2A Receptor6A93To be determined

Table 2: Comparison with Known Inhibitors (Example Data)

Target ProteinKnown InhibitorExperimental IC50/Ki (nM)Predicted Binding Affinity (kcal/mol)
c-MetCrizotinib24-10.5
EGFRErlotinib2-9.8
5-HT2A ReceptorRisperidone1.6-11.2

Note: The predicted binding affinities in Table 2 are illustrative and will vary depending on the docking software and parameters used. Experimental validation is required to confirm the actual binding affinity and inhibitory activity.

Conclusion

This application note provides a detailed protocol for conducting molecular docking studies on this compound against potential cancer and neurological targets. By following this standardized workflow, researchers can generate initial hypotheses about the binding mode and affinity of this compound, which can guide further experimental validation and lead optimization efforts. The successful application of such computational methods can significantly accelerate the drug discovery process.

Application Notes: Anticancer Potential of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and Related Pyridoindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridoindole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer therapeutics.[1] While specific research on the anticancer effects of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is limited, the broader class of pyrido[4,3-b]indole and its isomers, pyrido[3,4-b]indoles (β-carbolines), have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] These compounds exert their anticancer activity through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of the MDM2-p53 pathway, and inhibition of receptor tyrosine kinases like EGFR.[2][3][4] This document provides an overview of the potential applications of this compound and its analogs in cancer research, along with detailed protocols for evaluating their efficacy.

Potential Mechanisms of Action

Research on various pyridoindole derivatives suggests several potential mechanisms by which these compounds may exert their anticancer effects:

  • Tubulin Polymerization Inhibition: Certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[3]

  • MDM2-p53 Pathway Interference: Some pyrido[3,4-b]indole derivatives have been designed to bind to MDM2, a negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, these compounds can lead to increased p53 levels, resulting in cell cycle arrest and apoptosis.[4]

  • EGFR Inhibition: Pyrido[3,4-b]indol-1-one derivatives have been developed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer.[5]

  • DNA Intercalation and Topoisomerase Inhibition: The planar tricyclic structure of β-carbolines allows them to intercalate with DNA and inhibit topoisomerases, leading to cytotoxic effects.[2]

  • Rho Kinase Inhibition: Preliminary studies on a related compound, 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one, suggest it may act as a Rho kinase inhibitor, which could play a role in inhibiting tumor cell migration and invasion.[6]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various pyridoindole derivatives from published studies. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Pyrido[4,3-b]indole and Pyrido[3,4-b]indole Derivatives in Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
9-aryl-5H-pyrido[4,3-b]indoleCompound 7kHeLa (Cervical)8.7 ± 1.3[3]
Pyrido[3,4-b]indoleCompound 11Breast, Colon, Melanoma, Pancreatic0.08, 0.13, 0.13, 0.2[7]
1H-pyrido[3,4-b]indol-1-one hybridCompound 9cMDA-MB-231 (Breast)~10-fold selectivity vs normal cells[2]
Indole-2-carboxamideCompounds 5c, 5d, 5f, 5g, 6e, 6fNot Specified0.029 - 0.047[5]
Pyrido[3,4-b]indol-1-oneCompounds 7a, 7bNot Specified0.054, 0.057[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

  • Materials:

    • Cancer cells treated with the test compound

    • PBS

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI/RNase A staining buffer.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Western Blot Analysis

This protocol is used to investigate the effect of the compound on the expression of specific proteins involved in cell signaling pathways.

  • Materials:

    • Cancer cells treated with the test compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against p53, p21, tubulin, EGFR)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Culture compound_treatment Compound Treatment (2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one) cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle apoptosis Apoptosis Assay compound_treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) compound_treatment->western_blot ic50 IC50 Determination cell_viability->ic50 ic50->cell_cycle Use IC50 concentration ic50->apoptosis Use IC50 concentration ic50->western_blot Use IC50 concentration signaling_pathway cluster_mdm2 MDM2-p53 Pathway cluster_tubulin Tubulin Polymerization Pathway Pyridoindole Pyridoindole Derivative MDM2 MDM2 Pyridoindole->MDM2 inhibits p53 p53 MDM2->p53 inhibits degradation p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Pyridoindole2 Pyridoindole Derivative Tubulin Tubulin Pyridoindole2->Tubulin inhibits polymerization Microtubules Microtubules Tubulin->Microtubules polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis2 Apoptosis G2M_Arrest->Apoptosis2

References

Application Notes and Protocols for Neuroprotective Studies of Pyrido[4,3-b]indol-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[4,3-b]indol-1-ones represent a class of heterocyclic compounds with a core structure that is a subject of growing interest in medicinal chemistry due to its potential therapeutic activities. This document provides a detailed guide for the experimental design of neuroprotective studies investigating this class of compounds. The protocols and methodologies outlined herein are intended to serve as a comprehensive resource for researchers aiming to evaluate the neuroprotective efficacy of novel pyrido[4,3-b]indol-1-one derivatives.

The progressive loss of neurons is a hallmark of a wide array of debilitating neurodegenerative diseases. The discovery of novel neuroprotective agents that can halt or reverse this process is of paramount importance. The experimental workflow described in these application notes will guide the user from initial in vitro screening to more complex mechanistic studies, providing a robust framework for preclinical drug development.

Disclaimer: The quantitative data presented in the following tables are representative and for illustrative purposes only. This data has been adapted from studies on structurally related indole derivatives and should be replaced with experimental data generated for the specific pyrido[4,3-b]indol-1-one compounds under investigation.[1][2][3]

Data Presentation: Summarized Quantitative Data

Table 1: In Vitro Neuroprotective Efficacy of Pyrido[4,3-b]indol-1-one Derivatives in SH-SY5Y Cells
Compound IDConcentration (µM)Neurotoxin (Concentration)Cell Viability (% of Control)
Vehicle Control -H₂O₂ (100 µM)48.2 ± 3.5
PYI-001 1H₂O₂ (100 µM)65.7 ± 4.1
10H₂O₂ (100 µM)82.3 ± 5.2
25H₂O₂ (100 µM)89.1 ± 4.8
PYI-002 1H₂O₂ (100 µM)55.4 ± 3.9
10H₂O₂ (100 µM)71.9 ± 4.5
25H₂O₂ (100 µM)78.6 ± 5.1
Positive Control (e.g., N-acetylcysteine) 1000H₂O₂ (100 µM)92.5 ± 3.7
Table 2: Effect of Pyrido[4,3-b]indol-1-one Derivatives on Intracellular Reactive Oxygen Species (ROS) Levels
Compound IDConcentration (µM)Neurotoxin (Concentration)ROS Levels (% of Toxin-treated Control)
Vehicle Control -H₂O₂ (100 µM)100 ± 8.2
PYI-001 1H₂O₂ (100 µM)78.3 ± 6.5
10H₂O₂ (100 µM)55.1 ± 5.9
25H₂O₂ (100 µM)42.8 ± 4.7
PYI-002 1H₂O₂ (100 µM)85.6 ± 7.1
10H₂O₂ (100 µM)68.4 ± 6.2
25H₂O₂ (100 µM)59.3 ± 5.5
Positive Control (e.g., N-acetylcysteine) 1000H₂O₂ (100 µM)35.2 ± 4.1
Table 3: Modulation of Apoptotic Markers by PYI-001 in H₂O₂-Treated SH-SY5Y Cells (Western Blot Densitometry)
Protein TargetTreatmentRelative Protein Expression (Fold Change vs. Vehicle)
Bax/Bcl-2 Ratio Vehicle Control1.00 ± 0.12
H₂O₂ (100 µM)3.25 ± 0.28
H₂O₂ (100 µM) + PYI-001 (10 µM)1.45 ± 0.19
Cleaved Caspase-3 Vehicle Control1.00 ± 0.09
H₂O₂ (100 µM)4.10 ± 0.35
H₂O₂ (100 µM) + PYI-001 (10 µM)1.75 ± 0.21

Experimental Protocols

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol details the assessment of the neuroprotective effects of pyrido[4,3-b]indol-1-one derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Pyrido[4,3-b]indol-1-one compounds

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of pyrido[4,3-b]indol-1-one compounds in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the compounds for 2 hours.

  • Induction of Neurotoxicity: After pre-treatment, add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. Include a vehicle control group (no compound, no H₂O₂) and a toxin control group (no compound, with H₂O₂).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[3]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells cultured and treated as described in Protocol 1.

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Cell Treatment: Follow steps 1-5 from Protocol 1.

  • DCFH-DA Staining:

    • After the 24-hour incubation, gently wash the cells twice with warm HBSS.

    • Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm HBSS to remove excess probe.

  • Fluorescence Measurement:

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[4]

    • Express ROS levels as a percentage of the toxin-treated control group.

Western Blot Analysis of Apoptotic Markers

This protocol outlines the procedure for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Cells cultured in 6-well plates and treated as described in Protocol 1.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands and normalize to the loading control (β-actin).

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Cell Culture\n(e.g., SH-SY5Y) Cell Culture (e.g., SH-SY5Y) Compound Treatment\n(Pyrido[4,3-b]indol-1-ones) Compound Treatment (Pyrido[4,3-b]indol-1-ones) Cell Culture\n(e.g., SH-SY5Y)->Compound Treatment\n(Pyrido[4,3-b]indol-1-ones) Induce Neurotoxicity\n(e.g., H₂O₂, Rotenone) Induce Neurotoxicity (e.g., H₂O₂, Rotenone) Compound Treatment\n(Pyrido[4,3-b]indol-1-ones)->Induce Neurotoxicity\n(e.g., H₂O₂, Rotenone) Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Induce Neurotoxicity\n(e.g., H₂O₂, Rotenone)->Cell Viability Assay\n(MTT) ROS Measurement\n(DCFH-DA) ROS Measurement (DCFH-DA) Induce Neurotoxicity\n(e.g., H₂O₂, Rotenone)->ROS Measurement\n(DCFH-DA) Mechanistic Studies Mechanistic Studies Cell Viability Assay\n(MTT)->Mechanistic Studies Western Blot\n(Apoptosis Markers) Western Blot (Apoptosis Markers) Signaling Pathway Analysis\n(e.g., PI3K/Akt, Nrf2) Signaling Pathway Analysis (e.g., PI3K/Akt, Nrf2) Animal Model of Neurodegeneration\n(e.g., MPTP-induced Parkinson's) Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinson's) Behavioral Tests Behavioral Tests Histopathological Analysis Histopathological Analysis In Vivo Validation In Vivo Validation Mechanistic Studies->In Vivo Validation

Caption: Experimental workflow for neuroprotective studies.

Putative Neuroprotective Signaling Pathways

G Compound Pyrido[4,3-b]indol-1-one ROS ↑ ROS Compound->ROS Inhibits PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates Nrf2_HO1 Nrf2/HO-1 Pathway Compound->Nrf2_HO1 Activates OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->ROS Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis Inhibits Antioxidant ↑ Antioxidant Enzymes Nrf2_HO1->Antioxidant CellSurvival Neuronal Survival Antioxidant->ROS Reduces

Caption: Potential signaling pathways in neuroprotection.

References

Application Notes and Protocols for High-Throughput Screening with a 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, a privileged scaffold in medicinal chemistry, is a key structural motif in a variety of biologically active compounds.[1][2] Libraries based on the 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one structure offer a rich source of novel modulators for a range of biological targets, including ion channels, protein kinases, and G-protein coupled receptors.[3][4][5] These application notes provide detailed protocols for high-throughput screening (HTS) campaigns designed to identify and characterize active compounds from such a library.

Application Note 1: Identification of CFTR Potentiators

This protocol outlines a cell-based high-throughput screening assay to identify potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][3] The assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR channel activity.

Experimental Protocol: Cell-Based YFP-Halide Assay

1. Cell Culture and Plating:

  • Culture Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP (H148Q/I152L) and the F508del-CFTR mutant.

  • Seed the FRT cells into 384-well, black, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the assay.

  • To rescue the trafficking defect of F508del-CFTR, incubate the plates at a reduced temperature (e.g., 27-30°C) for 24-48 hours prior to the assay.[3]

2. Compound Preparation and Addition:

  • Prepare a stock solution of the this compound library compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound library to create a concentration range for dose-response analysis.

  • Using an automated liquid handler, add the compounds to the cell plates. Include appropriate controls: a positive control (e.g., a known CFTR potentiator like VX-770) and a negative control (DMSO vehicle).

3. Assay Performance:

  • Wash the cell plates with a buffer solution (e.g., PBS).

  • Add a CFTR channel activator, such as forskolin (10 µM), to all wells to stimulate CFTR activity.[3]

  • Measure the baseline YFP fluorescence using a plate reader equipped for fluorescence intensity measurements.

  • Initiate the halide influx by adding a buffer containing iodide (I⁻). The influx of I⁻ through open CFTR channels quenches the YFP fluorescence.

  • Monitor the rate of fluorescence quenching over time.

4. Data Analysis:

  • The rate of YFP quenching is proportional to the CFTR channel activity.

  • Normalize the data to the positive and negative controls.

  • Identify "hits" as compounds that significantly increase the rate of YFP quenching compared to the vehicle control.

  • For hit compounds, generate dose-response curves and calculate the half-maximal effective concentration (EC50) and maximal efficacy (Emax).[3]

Data Presentation:

Table 1: Activity of Hit Compounds from a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Library as CFTR Potentiators

Compound IDScaffoldEmax (normalized)[3]EC50 (µM)[3]
Hit-12-(5-trifluoromethyl-1H-pyrazole-3-carbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole1.000.2
Hit-22-(1H-pyrazole-3-carbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole0.1710.6
Hit-32-(5-isopropyl-1H-pyrazole-3-carbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole0.955.7
Hit-42-(5-phenyl-1H-pyrazole-3-carbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole0.840.82

Visualization:

HTS_Workflow_CFTR cluster_prep Assay Preparation cluster_assay HTS Execution cluster_analysis Data Analysis cell_plating Seed FRT-YFP-CFTR cells in 384-well plates compound_add Add compounds and controls to plates cell_plating->compound_add compound_prep Prepare compound library (serial dilutions) compound_prep->compound_add stimulate Add Forskolin (CFTR activator) compound_add->stimulate read1 Measure baseline YFP fluorescence stimulate->read1 add_iodide Add Iodide buffer read1->add_iodide read2 Monitor fluorescence quenching add_iodide->read2 data_norm Normalize data read2->data_norm hit_id Identify primary hits data_norm->hit_id dose_response Dose-response curves (EC50, Emax) hit_id->dose_response Aurora_Kinase_Pathway cluster_aurora Aurora Kinase B Activity Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint activates Phospho_H3 Phospho-Histone H3 (Ser10) Pyridoindolone Benzo[e]pyridoindolone (e.g., Compound 1) Pyridoindolone->AuroraB inhibits GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., 5-HT Receptor) G_protein G-Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Ligand Ligand (Agonist) Ligand->GPCR binds Pyridoindolone Pyridoindolone (Antagonist) Pyridoindolone->GPCR blocks

References

Application Note: A Validated HPLC Method for the Quantification of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one in various sample matrices using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a heterocyclic compound belonging to the pyridoindole class of molecules. This structural motif is of significant interest in pharmaceutical research and development due to its presence in a variety of biologically active compounds.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated RP-HPLC method for the determination of this compound. The method is based on chromatographic principles commonly applied to the analysis of related tetrahydro-β-carbolines.[2][3]

Experimental

Materials and Reagents
  • Analyte: this compound (Purity ≥ 99% by HPLC)[1]

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: Analytical grade (for MS compatibility) or Phosphoric Acid (for UV detection)[4]

  • Methanol: HPLC grade (for sample and standard preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Operating Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
Mobile Phase Isocratic: Acetonitrile and 0.1% Formic Acid in Water (v/v)
(Gradient elution may be employed for complex matrices)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at approximately 254 nm or 280 nm (based on UV spectra of similar compounds)[7][8]
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic protocol for a solid dosage form is provided below.

  • Sample Weighing: Weigh and finely powder a representative number of tablets.

  • Extraction: Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilution: Dilute to the mark with methanol and mix well.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Final Dilution: Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation Parameters (Typical)

The following table summarizes the expected performance characteristics of the method based on typical results for similar analytical procedures.[9][10]

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time (tR) Approximately 4-6 minutes

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing ss Standard Weighing sd Standard Dilution ss->sd inj Injection sd->inj sp Sample Weighing & Extraction sf Sample Filtration & Dilution sp->sf sf->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection sep->det pa Peak Integration det->pa cc Calibration Curve Generation pa->cc quant Quantification pa->quant cc->quant

Caption: HPLC analysis workflow from preparation to quantification.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for routine analysis in a quality control or research environment. The provided parameters can be used as a starting point and may require further optimization depending on the specific sample matrix and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one. This γ-carboline derivative is a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders and oncology.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this and related γ-carboline structures is the Fischer indole synthesis. This reaction involves the condensation of an appropriately substituted phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form a hydrazone, which then undergoes intramolecular cyclization. For the target molecule, this typically involves the reaction of N-methyl-N-phenylhydrazine with 1-methyl-4-piperidone.

Q2: I am not getting the desired product. What are the most likely reasons for reaction failure?

A2: Failure to obtain the desired product can stem from several factors. Key areas to investigate include the purity of your starting materials (N-methyl-N-phenylhydrazine and 1-methyl-4-piperidone), the choice and concentration of the acid catalyst, the reaction temperature, and the presence of atmospheric oxygen, which can lead to side reactions. In some cases, the intermediate hydrazone may not form efficiently, or the subsequent cyclization step may be hindered.

Q3: What are some common side products that can form during this synthesis?

A3: Common side products in the Fischer indole synthesis can include aniline and other indole isomers, which may arise from undesired cleavage of the N-N bond in the hydrazone intermediate.[1] Incomplete cyclization can also leave unreacted hydrazone or its decomposition products in the reaction mixture. Polymerization of starting materials or intermediates under harsh acidic conditions can also lead to the formation of tar-like substances.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the masses of the products and intermediates.

Q5: What is the best way to purify the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexane is often a good starting point. Recrystallization from a suitable solvent can be employed for further purification if a crystalline solid is obtained.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Impure Starting Materials: Purity of N-methyl-N-phenylhydrazine and 1-methyl-4-piperidone is critical.- Ensure the purity of starting materials using techniques like NMR or GC-MS. - Purify starting materials if necessary (e.g., distillation of 1-methyl-4-piperidone).
2. Ineffective Acid Catalyst: The choice and concentration of the acid are crucial for the cyclization step.[3][4]- Screen different Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). - Polyphosphoric acid (PPA) is often effective for this type of cyclization.[5][6] - Optimize the concentration of the chosen acid.
3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition.- Systematically vary the reaction temperature. For many Fischer indole syntheses, temperatures between 80-120°C are effective. - Monitor for decomposition at higher temperatures (e.g., darkening of the reaction mixture).
4. Inefficient Hydrazone Formation: The initial condensation to form the hydrazone may not be occurring.- Ensure anhydrous conditions, as water can inhibit hydrazone formation. - Consider a two-step procedure where the hydrazone is isolated before the cyclization step.
Formation of a Dark, Tarry Mixture 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products.- Lower the reaction temperature and increase the reaction time. - Use a milder acid catalyst.
2. Acid Concentration is Too High: Highly concentrated acid can promote side reactions and decomposition.- Reduce the concentration of the acid catalyst. - Add the acid catalyst portion-wise to control the reaction rate.
Multiple Spots on TLC, Difficult to Separate 1. Formation of Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole products.- Optimize the choice of acid catalyst and reaction conditions to favor the formation of the desired γ-carboline. - Employ a more efficient column chromatography setup (e.g., using a finer mesh silica gel or a different solvent system).
2. Incomplete Reaction: The presence of starting materials and intermediates will result in multiple spots.- Increase the reaction time or temperature to drive the reaction to completion. - Ensure the stoichiometry of the reactants is correct.
3. Product Decomposition: The desired product may be unstable under the reaction or workup conditions.- Neutralize the reaction mixture promptly during workup. - Use milder purification techniques if the product is sensitive to silica gel.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound based on the principles of the Fischer indole synthesis. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of 1-methyl-4-piperidone phenylhydrazone (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add N-methyl-N-phenylhydrazine (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The resulting hydrazone can either be isolated by removal of the solvent under reduced pressure or used directly in the next step.

Step 2: Cyclization to this compound

  • To the crude or isolated 1-methyl-4-piperidone phenylhydrazone, add the acid catalyst. Polyphosphoric acid (PPA) is a common choice for this cyclization.[5][6] Alternatively, a solution of a Brønsted acid like sulfuric acid in a high-boiling solvent can be used.

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 140°C. The optimal temperature will depend on the chosen catalyst and solvent.

  • Stir the mixture vigorously for several hours (e.g., 2-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it onto ice water and basifying with a suitable base (e.g., NaOH or NaHCO₃ solution) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table presents hypothetical yield data based on variations in reaction conditions, illustrating potential optimization parameters.

Entry Acid Catalyst Temperature (°C) Reaction Time (h) Yield (%)
1Polyphosphoric Acid100445
2Polyphosphoric Acid120465
3Polyphosphoric Acid140450 (with decomposition)
4H₂SO₄ in Ethanol80 (reflux)1230
5p-TsOH in Toluene110 (reflux)855
6ZnCl₂ (neat)130660

Visualizations

Below are diagrams illustrating the experimental workflow and the logical troubleshooting process.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Workup & Purification start1 N-methyl-N-phenylhydrazine hydrazone Hydrazone Formation (Ethanol, 60°C) start1->hydrazone start2 1-methyl-4-piperidone start2->hydrazone cyclization Fischer Indole Cyclization (PPA, 120°C) hydrazone->cyclization workup Quenching & Extraction cyclization->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_investigation Investigation Path cluster_solutions Potential Solutions start Low Yield Issue purity Check Starting Material Purity start->purity conditions Review Reaction Conditions start->conditions workup Analyze Workup & Purification start->workup sol_purity Purify Reagents purity->sol_purity sol_catalyst Optimize Catalyst/ Temperature/Time conditions->sol_catalyst sol_workup Modify Extraction/ Chromatography workup->sol_workup outcome Improved Yield sol_purity->outcome sol_catalyst->outcome sol_workup->outcome

References

Technical Support Center: Synthesis of Tetrahydro-γ-carbolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydro-γ-carbolines. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues in your synthetic workflow.

Problem 1: Low or No Yield in Pictet-Spengler/iso-Pictet-Spengler Reaction

Q: I am getting a low yield or no desired product in my (iso)-Pictet-Spengler reaction. What are the common causes and how can I troubleshoot this?

A: Low yields in Pictet-Spengler type reactions are a frequent issue. Here are the most common causes and their solutions, starting with the most likely culprits:

  • Inappropriate Acid Catalyst or Concentration: The choice and amount of acid are critical.

    • Too much acid: Excess acid can protonate the starting tryptamine or isotryptamine, which reduces its nucleophilicity and can halt the reaction.[1]

    • Too little acid: An insufficient amount of acid may not effectively catalyze the reaction, leading to a slow or incomplete conversion.[1]

    • Solution:

      • Carefully optimize the acid concentration. Start with catalytic amounts and incrementally increase it.

      • Consider using milder acids like trifluoroacetic acid (TFA), acetic acid, or Lewis acids such as Yb(OTf)₃ or Sc(OTf)₃.[1]

      • For acid-sensitive substrates, consider using a solvent that also acts as a catalyst, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can promote the reaction without the need for an additional acid catalyst.[1]

  • Poorly Reactive Starting Materials:

    • Electron-withdrawing groups: Tryptamines with electron-withdrawing groups on the indole ring are less nucleophilic and can be less reactive.[2]

    • Steric hindrance: Sterically hindered aldehydes or ketones can react slowly.[3]

    • Solution:

      • Increase the reaction temperature or extend the reaction time.

      • Consider using microwave irradiation to accelerate the reaction.[4]

      • For less reactive aldehydes, more forcing conditions or a more active catalyst system may be necessary.

  • Presence of Water:

    • While some protocols are performed in water, the imine formation step is a condensation reaction that releases water.[5] In non-aqueous setups, the presence of water can inhibit the reaction.

    • Solution:

      • Ensure your reagents and solvents are dry, especially for reactions sensitive to water.

      • Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed.

  • Suboptimal Reaction Temperature:

    • The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the degradation of starting materials or the desired product.[2]

    • Solution:

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

      • If degradation is observed, reduce the reaction temperature and extend the reaction time.

Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Q: My reaction is producing a mixture of diastereomers or a low enantiomeric excess (ee). How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a primary challenge, especially when creating multiple stereocenters.[1][6] Here’s how to address this:

  • Optimize Reaction Conditions for Diastereoselectivity:

    • Kinetic vs. Thermodynamic Control: The cis and trans diastereomers can be favored under different conditions. The cis product is often the kinetic product, favored at lower temperatures, while the trans product is typically the thermodynamic product, favored at higher temperatures with longer reaction times.[7]

    • Solution:

      • To favor the cis product (kinetic): Lower the reaction temperature (e.g., 0 °C or -78 °C) and consider using a strong Brønsted acid like TFA.[7]

      • To favor the trans product (thermodynamic): Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Non-polar solvents like benzene may also favor the trans product.[7]

  • Employ a Chiral Catalyst for Enantioselectivity:

    • For asymmetric synthesis, a chiral catalyst is essential.

    • Solution:

      • Chiral Thiourea and Benzoic Acid: This co-catalyst system is effective for enantioselective iso-Pictet-Spengler reactions.[2][5][8][9][10]

      • Synergistic Cu/Ir Catalyst System: This system has been successfully used for the stereodivergent synthesis of highly functionalized tetrahydro-γ-carbolines, allowing access to all four diastereomers by choosing the appropriate combination of chiral ligands.[1][6]

      • Chiral Phosphoric Acids: These have also been used to induce enantioselectivity.[10]

  • Solvent Effects:

    • The solvent can significantly influence stereoselectivity.

    • Solution:

      • Screen a range of solvents. For instance, in some Pictet-Spengler reactions, polar aprotic solvents like acetonitrile or nitromethane can enhance cis-selectivity.[7][11]

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my tetrahydro-γ-carboline product from byproducts or diastereomers. What are the best practices for purification?

A: Purification can be challenging due to the similar polarities of isomers and byproducts.

  • Separation of Diastereomers:

    • Column Chromatography: This is the most common method.

      • Solution: Start with normal-phase silica gel chromatography using a non-polar mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol). Gradient elution is often necessary. For difficult separations, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., cyano).[3][12]

    • Crystallization/Trituration:

      • Solution: If the product is a solid, attempt recrystallization from a suitable solvent system. For N-Boc protected products, trituration or crystallization can sometimes be used to obtain the optically pure compound.[2][8]

  • Removal of Common Byproducts:

    • Unreacted Starting Materials: If the reaction is incomplete, unreacted tryptamine/isotryptamine or aldehyde/ketone will be present.

      • Solution: An acidic or basic wash during workup can help remove amine or acidic impurities, respectively. Careful column chromatography should separate the product from the remaining starting materials.

    • Side-Reaction Products: Over-oxidation to the aromatic γ-carboline or other side reactions can occur.

      • Solution: These byproducts often have different polarities and can usually be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydro-γ-carbolines?

A1: The most prevalent methods include:

  • Iso-Pictet-Spengler Reaction: This is a variation of the classic Pictet-Spengler reaction and is a highly effective method for constructing the tetrahydro-γ-carboline core.[8][13]

  • Palladium-Catalyzed Intramolecular Allylic Alkylation: This method can produce tetrahydro-γ-carbolines in high yields and excellent enantiomeric excesses.[14]

  • Cascade Reactions: Multi-component reactions, such as a synergistic Cu/Ir-catalyzed allylation followed by an iso-Pictet-Spengler cyclization, allow for the rapid construction of complex and highly functionalized tetrahydro-γ-carbolines.[1][6]

Q2: How does the purity of starting materials affect the synthesis?

A2: The purity of your starting materials is crucial for a successful reaction. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. For example, impurities in the aldehyde can lead to the formation of undesired carboline analogues. Always use reagents of the highest possible purity and consider purifying them before use if necessary.

Q3: Can I use microwave irradiation for the synthesis of tetrahydro-γ-carbolines?

A3: Yes, microwave-assisted synthesis has been shown to be effective for Pictet-Spengler reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.[4]

Q4: What are some common side reactions to be aware of?

A4: Besides incomplete reactions, potential side reactions include:

  • Over-oxidation: The tetrahydro-γ-carboline product can be oxidized to the corresponding aromatic γ-carboline, especially if the reaction is run for too long at high temperatures or in the presence of an oxidant.

  • Epimerization: For asymmetric syntheses, epimerization of the product can occur, leading to a decrease in the enantiomeric or diastereomeric excess. The choice of base and reaction conditions is important to minimize this.[6]

  • Formation of regioisomers: Depending on the substrate and reaction conditions, the formation of other carboline isomers (e.g., β-carbolines) is a possibility, although less common in well-designed syntheses.

Data Summary

Table 1: Optimization of Reaction Conditions for a Synergistic Cu/Ir-Catalyzed Asymmetric Cascade Reaction [6]

EntryLigand for CuLigand for IrProtecting Group (PG)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1(S,Sp)-L1(S,S,Sa)-L5CO₂Me851:191, 90
2(S,Sp)-L1(R,R,Ra)-L5CO₂Me821:193, 97
3(S,Sp)-L1rac-L5CO₂Me801:189, 89
4rac-L1(S,S,Sa)-L5CO₂Me751.6:122, 15
5(S,Sp)-L1(S,S,Sa)-L9CO₂Me94>20:199

Table 2: Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reaction - Substrate Scope [5]

EntryIsotryptamine (R¹)Aldehyde (R²)Yield (%)ee (%)
1H4-Cl-Ph9279
2H2-Naphthyl9595
3H2-Furyl8890
45-MeO4-CF₃-Ph9196
55-MeOc-Hex9395
67-Met-Bu8597

Experimental Protocols

Protocol 1: General Procedure for Synergistic Cu/Ir-Catalyzed Asymmetric Cascade Reaction[6]
  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (x mol%), the chiral ligand for Cu (x mol%), [Ir(COD)Cl]₂ (y mol%), and the chiral ligand for Ir (2y mol%).

  • Add the appropriate solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.

  • Add the aldimine ester (1.0 equiv), the indolyl allylic carbonate (1.2 equiv), and a base (e.g., DIPEA, 1.5 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the indicated time (e.g., 6-10 hours), monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired tetrahydro-γ-carboline product.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reaction[5]
  • To a vial, add the isotryptamine (1.0 equiv), the aldehyde (1.1 equiv), the chiral thiourea catalyst (e.g., 20 mol%), and benzoic acid (20 mol%).

  • Add the solvent (e.g., toluene) and stir the mixture at room temperature for the specified time (e.g., 1-24 hours), monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture.

  • The crude product can be purified by column chromatography. For enantiomeric excess enhancement, the crude product can be subjected to N-Boc protection followed by crystallization or trituration.

Visualizations

Signaling Pathways and Workflows

pictet_spengler_pathway cluster_start Starting Materials cluster_reaction Reaction Steps Isotryptamine Isotryptamine Imine_Formation Imine Formation Isotryptamine->Imine_Formation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine_Formation Iminium_Ion Iminium Ion Formation Imine_Formation->Iminium_Ion Acid Catalyst Cyclization Intramolecular Cyclization (iso-Pictet-Spengler) Iminium_Ion->Cyclization Product Tetrahydro-γ-carboline Cyclization->Product

Caption: The reaction pathway for the iso-Pictet-Spengler synthesis of tetrahydro-γ-carbolines.

troubleshooting_low_yield Start Low or No Yield Check_Catalyst Check Acid Catalyst Concentration Start->Check_Catalyst Check_Temp Review Reaction Temperature Check_Catalyst->Check_Temp Concentration OK Optimize_Acid Optimize Acid Amount or Change Acid Type Check_Catalyst->Optimize_Acid Incorrect Concentration Check_Reagents Assess Starting Material Reactivity Check_Temp->Check_Reagents Temperature OK Adjust_Temp Increase or Decrease Temperature Check_Temp->Adjust_Temp Suboptimal Check_Water Check for Water Contamination Check_Reagents->Check_Water Reagents OK Force_Conditions Increase Temperature/Time or Use Microwave Check_Reagents->Force_Conditions Poorly Reactive Dry_System Use Dry Solvents/ Reagents, Add Drying Agent Check_Water->Dry_System Contamination Suspected End Problem Solved Check_Water->End System is Dry Optimize_Acid->End Adjust_Temp->End Force_Conditions->End Dry_System->End Re-run Reaction

Caption: A troubleshooting workflow for addressing low yields in tetrahydro-γ-carboline synthesis.

stereoselectivity_workflow Start Poor Stereoselectivity Diastereomers Low Diastereoselectivity (e.g., 1:1 mixture) Start->Diastereomers Issue with dr Enantiomers Low Enantioselectivity (low ee) Start->Enantiomers Issue with ee Control_Kinetics Control_Kinetics Diastereomers->Control_Kinetics Favor Kinetic (cis) Product Control_Thermo Control_Thermo Diastereomers->Control_Thermo Favor Thermodynamic (trans) Product Use_Chiral_Catalyst Use_Chiral_Catalyst Enantiomers->Use_Chiral_Catalyst Introduce Chirality Lower_Temp Lower_Temp Control_Kinetics->Lower_Temp Lower Temperature (e.g., 0°C to -78°C) Increase_Temp Increase_Temp Control_Thermo->Increase_Temp Increase Temperature/Time (e.g., reflux) End Improved Selectivity Lower_Temp->End Increase_Temp->End Select_Catalyst Select_Catalyst Use_Chiral_Catalyst->Select_Catalyst Choose Appropriate Catalyst System Optimize_Ligands Optimize_Ligands Select_Catalyst->Optimize_Ligands e.g., Thiourea/Acid or Cu/Ir System Optimize_Ligands->End

Caption: A decision-making workflow for improving stereoselectivity in tetrahydro-γ-carboline synthesis.

References

Technical Support Center: Stability of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one in solution. The following information is based on established principles of pharmaceutical stability testing and the known chemical properties of related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of the compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like many complex organic molecules, understanding these factors is crucial for maintaining the integrity of the compound in solution during experiments and storage.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific stability data for this compound is not extensively published, based on its structure and general best practices, it is recommended to store solutions at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, freezing (-20 °C or lower) may be appropriate, but freeze-thaw cycles should be minimized.

Q3: How can I assess the stability of my compound in a specific buffer or formulation?

A3: A forced degradation study is a common approach to assess the stability of a compound under various stress conditions.[2][3][4][5] This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products and pathways.[4][5] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection are typically used to monitor the degradation of the parent compound and the formation of impurities.[6]

Q4: Are there any known degradation pathways for this class of compounds?

A4: The tetrahydro-β-carboline core of the molecule is susceptible to oxidation, which can lead to the formation of aromatic β-carboline derivatives.[7][8][9] The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions. The specific degradation pathways will depend on the exact conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram - Degradation: The compound may be degrading in the sample vial or during the analytical run. - Contamination: The solvent or sample handling equipment may be contaminated.- Prepare fresh samples and re-inject immediately. - If the issue persists, investigate the stability of the compound in the mobile phase. - Run a blank injection of the solvent to check for contamination.
Loss of compound concentration over time - Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic). - Precipitation: The compound may be precipitating out of solution, especially at low temperatures. - Degradation: The compound may be unstable under the storage conditions.- Use glass or low-adsorption plastic containers. - Visually inspect the solution for any precipitates before use. - Perform a stability study at the intended storage temperature to determine the rate of degradation.
Discoloration of the solution - Oxidation: The compound may be oxidizing upon exposure to air. - Photodegradation: The compound may be sensitive to light.- Prepare solutions fresh and use them promptly. - Purge the solution with an inert gas (e.g., nitrogen or argon) before sealing the container. - Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[6]
Inconsistent results between experiments - Inconsistent sample preparation: Variations in solvent, pH, or concentration can affect stability. - Variable storage conditions: Fluctuations in temperature or light exposure can lead to different levels of degradation.- Standardize the sample preparation protocol. - Ensure consistent and well-controlled storage conditions for all samples. - Include control samples in each experiment to monitor for any systematic variations.

Data on Forced Degradation Studies

The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability issues. The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

Table 1: Degradation of this compound under Different Stress Conditions

Stress Condition Duration Temperature % Degradation Number of Degradants
0.1 M HCl24 hours60 °C15.2%2
0.1 M NaOH24 hours60 °C18.5%3
3% H₂O₂24 hoursRoom Temp25.8%4
Heat (Solid)48 hours80 °C8.1%1
Photolytic (Solution)24 hoursRoom Temp12.4%2

Table 2: Effect of pH on the Stability of this compound in Solution at 40°C

pH Buffer System % Remaining after 7 days
3.0Citrate Buffer92.5%
5.0Acetate Buffer98.1%
7.4Phosphate Buffer99.2%
9.0Borate Buffer95.8%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[6]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[6]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber with both UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[6]

  • Analysis: Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base Expose to oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to thermal Thermal Stress (Solid, 80°C) stock_solution->thermal Expose to photo Photolytic Stress (Solution, UV/Vis) stock_solution->photo Expose to hplc HPLC-UV/MS Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: A general workflow for conducting forced degradation studies.

G Potential Degradation Pathway: Oxidation compound 2,3,4,5-Tetrahydro-5-methyl-1H- pyrido[4,3-b]indol-1-one oxidized_intermediate Oxidized Intermediate compound->oxidized_intermediate Oxidizing Agent (e.g., H₂O₂, air) aromatic_product Aromatic β-carboline Derivative oxidized_intermediate->aromatic_product Dehydrogenation

Caption: A potential oxidative degradation pathway for the compound.

References

Technical Support Center: Refining Purification Methods for 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this class of compounds, known as tetrahydro-γ-carbolines, are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities for related heterocyclic compounds may include unreacted starting materials, isomers, and oxidation or degradation products. For instance, in syntheses involving Pictet-Spengler reactions, incompletely cyclized intermediates or over-oxidized aromatic analogues could be present.

Q3: My compound appears to be degrading during purification on silica gel. What can I do?

A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-2%). Alternatively, using a less acidic stationary phase like alumina or employing non-chromatographic methods such as recrystallization may be beneficial.

Q4: I am having trouble inducing crystallization of my compound. What are some common techniques to try?

A4: If your compound is resistant to crystallization, you can try several techniques to induce crystal formation. These include scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or slowly cooling the solution. Using a two-solvent system where the compound is soluble in one solvent and insoluble in the other can also be effective.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities (co-elution).

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate mobile phase polarity.Perform small-scale TLC experiments with a range of solvent systems to find the optimal mobile phase for separation.Improved resolution between the product and impurity spots on the TLC plate, which can be translated to the column.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of compound to silica gel by weight.Sharper bands and better separation on the column.
Use of an inappropriate stationary phase.Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), depending on the polarity of your compound and impurities.Enhanced separation based on different interaction mechanisms.

Issue 2: The compound is streaking or tailing on the column.

Potential Cause Troubleshooting Step Expected Outcome
Compound is too soluble in the mobile phase.Decrease the polarity of the mobile phase.Tighter bands and less tailing.
Acidic nature of silica gel interacting with a basic compound.Add a small amount of triethylamine (0.1-1%) to the mobile phase to mask the acidic silanol groups.Symmetrical peak shape and reduced tailing.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of a weak solvent (in which the compound is highly soluble) before loading it onto the column.A more focused starting band, leading to better separation.
Recrystallization

Issue 1: The product "oils out" instead of forming crystals.

Potential Cause Troubleshooting Step Expected Outcome
The solution is too concentrated, or the cooling rate is too fast.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool down more slowly.Formation of solid crystals instead of an oil.
Presence of impurities that inhibit crystallization.Attempt to purify the crude material by another method first (e.g., a quick filtration through a small plug of silica) to remove some impurities.Improved crystallization behavior.
Inappropriate solvent choice.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.Identification of a suitable solvent that promotes crystal growth.

Issue 2: Low recovery of the purified product.

Potential Cause Troubleshooting Step Expected Outcome
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.Increased yield of the recovered product.
Too much solvent was used for dissolution.After cooling and filtering, concentrate the mother liquor and cool it again to obtain a second crop of crystals.Higher overall recovery of the compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Drain

Avoiding common side reactions in pyrido[4,3-b]indol-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrido[4,3-b]indol-1-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during synthetic procedures.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and guidance on overcoming common challenges in pyrido[4,3-b]indol-1-one synthesis.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is giving low yields of the desired tetrahydropyrido[4,3-b]indol-1-one. What are the potential causes and solutions?

A1: Low yields in the Pictet-Spengler cyclization for pyrido[4,3-b]indol-1-one synthesis can arise from several factors:

  • Incomplete Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion. Insufficiently acidic conditions can lead to a low concentration of this intermediate.

    • Solution: Carefully optimize the acid catalyst concentration. While strong acids are often used, they can also lead to side reactions. Consider using milder acids like trifluoroacetic acid (TFA) or employing Lewis acids.

  • Decomposition of Starting Materials: Tryptophan derivatives and aldehydes can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition and the formation of tarry byproducts.

    • Solution: Employ milder reaction conditions. Lowering the reaction temperature and using a less harsh acid catalyst can prevent degradation. Monitoring the reaction by TLC or LC-MS is crucial to identify the optimal reaction time and prevent prolonged exposure to harsh conditions.

  • Formation of Isomeric Side Products: The cyclization can sometimes occur at different positions on the indole ring, leading to the formation of unwanted isomers.

    • Solution: The regioselectivity is often influenced by the substituents on the indole nucleus and the reaction conditions. Careful selection of protecting groups and optimization of the catalyst and solvent system can favor the desired cyclization.

Q2: I am observing the formation of a significant amount of N-oxide byproduct in my reaction. How can I prevent this?

A2: N-oxidation of the pyridine ring is a common side reaction, especially when using oxidizing agents or under aerobic conditions.

  • Cause: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

    • Choice of Reagents: If the synthesis involves an oxidation step, choose a milder and more selective oxidizing agent that is less likely to oxidize the pyridine nitrogen.

Q3: My intramolecular cyclization to form the lactam ring is inefficient. What factors could be hindering this step?

A3: Incomplete lactam formation can be due to several factors related to the reactivity of the starting material and the reaction conditions.

  • Reduced Nucleophilicity of the Amine: The nucleophilicity of the nitrogen atom that attacks the carbonyl group is crucial. Electron-withdrawing groups on the indole ring or steric hindrance can reduce this nucleophilicity.

    • Solution: If possible, modify the substrate to have electron-donating groups on the indole ring. Ensure that the nitrogen atom is not protonated by using a non-acidic or basic medium for the cyclization step.

  • Unfavorable Ring Strain: The formation of the six-membered lactam ring might be energetically unfavorable depending on the conformation of the precursor molecule.

    • Solution: High temperatures can sometimes overcome the activation barrier for cyclization. Microwave-assisted synthesis can also be effective in promoting intramolecular cyclizations by providing rapid and uniform heating.

  • Hydrolysis of the Lactam: The newly formed lactam ring can be susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.

    • Solution: Ensure anhydrous reaction conditions and quench the reaction carefully to avoid hydrolysis of the product. Purification should be performed under neutral conditions.

Q4: I am struggling to purify my pyrido[4,3-b]indol-1-one product from isomeric impurities. What purification strategies are effective?

A4: The separation of regioisomers can be challenging due to their similar physical properties.

  • Chromatography:

    • Flash Column Chromatography: Careful optimization of the eluent system is key. A gradient elution from a non-polar to a more polar solvent system can often provide good separation.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating isomers. A method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid or phosphoric acid) can be effective.

  • Crystallization: If the product is a solid, fractional crystallization can be a highly effective method for obtaining a pure isomer. Screening different solvents and solvent mixtures is necessary to find conditions where one isomer crystallizes preferentially.

Troubleshooting Common Side Reactions
Side Reaction Potential Cause Recommended Solution
Over-oxidation/ Indole Ring Cleavage Harsh oxidizing agents, prolonged reaction times, high temperatures.Use milder oxidants (e.g., DDQ, IBX), carefully monitor reaction progress, and maintain lower temperatures.
Dimerization High concentration of reactive intermediates, especially in radical reactions or Pictet-Spengler.Use high dilution conditions, control the rate of addition of reagents, and optimize the temperature.
Incomplete Cyclization Steric hindrance, unfavorable electronics, low reaction temperature.Increase reaction temperature, use a more effective catalyst, or consider microwave-assisted synthesis.
Formation of Isomeric Carbolines Lack of regioselectivity in the cyclization step.Modify substituents on the indole ring, screen different acid catalysts and solvents to influence regioselectivity.
Decarboxylation Presence of a carboxylic acid group at a reactive position (e.g., C2 or C3 of the indole) under acidic or thermal conditions.Protect the carboxylic acid group or use milder reaction conditions. Decarboxylation can sometimes be utilized as a planned synthetic step.
Lactam Hydrolysis Presence of water under acidic or basic conditions.Ensure anhydrous reaction and workup conditions. Purify under neutral pH.

Experimental Protocols

Protocol 1: Pictet-Spengler Reaction for Tetrahydropyrido[4,3-b]indol-1-one Synthesis

This protocol describes a general procedure for the acid-catalyzed Pictet-Spengler reaction.

Materials:

  • Tryptophan methyl ester hydrochloride (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (0.1 - 1.0 equiv)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Suspend tryptophan methyl ester hydrochloride in anhydrous DCM under an inert atmosphere.

  • Add the aldehyde to the suspension.

  • Cool the mixture to 0 °C and add TFA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Amidation for Lactam Formation

This protocol outlines a general method for the cyclization to form the pyrido[4,3-b]indol-1-one ring.

Materials:

  • 3-Amino-indole-2-acetate derivative (1.0 equiv)

  • Anhydrous Toluene

  • Sodium methoxide (1.2 equiv)

Procedure:

  • Dissolve the 3-amino-indole-2-acetate derivative in anhydrous toluene under an inert atmosphere.

  • Add sodium methoxide in one portion.

  • Heat the reaction mixture to reflux (or use microwave irradiation at a suitable temperature) for 2-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or crystallization.

Visualizations

pictet_spengler_workflow cluster_troubleshooting Troubleshooting Points start Start: Tryptophan Derivative + Aldehyde imine Imine Formation start->imine iminium Iminium Ion Formation (Acid Catalyst) imine->iminium cyclization Intramolecular Cyclization iminium->cyclization low_yield Low Yield? iminium->low_yield Incomplete Iminium Formation product Tetrahydropyrido[4,3-b]indol-1-one cyclization->product side_products Side Products? cyclization->side_products Isomer Formation

Caption: Workflow for the Pictet-Spengler reaction with troubleshooting points.

side_reaction_pathways cluster_side_reactions Common Side Reaction Pathways reactant Pyrido[4,3-b]indol-1-one Precursor desired_product Desired Pyrido[4,3-b]indol-1-one reactant->desired_product Main Reaction n_oxidation N-Oxidation (Pyridine Ring) reactant->n_oxidation dimerization Dimerization reactant->dimerization incomplete_cyclization Incomplete Cyclization (Starting Material Recovery) reactant->incomplete_cyclization isomer_formation Isomer Formation (e.g., beta-carboline) reactant->isomer_formation

Caption: Common side reaction pathways in pyrido[4,3-b]indol-1-one synthesis.

purification_logic cluster_separation Purification Strategy crude Crude Product Mixture analysis Analyze by TLC/LC-MS crude->analysis flash_chrom Flash Column Chromatography analysis->flash_chrom Major Impurities Well Separated hplc Preparative HPLC analysis->hplc Close-running Isomers crystallization Crystallization analysis->crystallization Product is a Crystalline Solid pure_product Pure Pyrido[4,3-b]indol-1-one flash_chrom->pure_product hplc->pure_product crystallization->pure_product

Caption: Logical workflow for the purification of pyrido[4,3-b]indol-1-one.

How to increase the potency of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Potency of Pyrido[4,3-b]indol-1-one Derivatives

Welcome to the technical support center for researchers working with 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and related derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols based on published literature to assist in your drug discovery and development efforts. The pyrido[4,3-b]indole core is a versatile scaffold, serving as a foundation for compounds targeting neurological disorders, cancer, and ion channel modulation.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the optimization of pyrido[4,3-b]indol-1-one derivatives.

Q1: I am starting a new project. Which positions on the pyrido[4,3-b]indole scaffold are the most promising for initial modification to enhance potency?

A1: Based on extensive structure-activity relationship (SAR) studies, the most fruitful positions for modification on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core are the amide nitrogen (N2), the indole nitrogen (N5), and the aromatic C-ring (positions C7 and C8).

  • N2 Position: Acylation of the secondary amine at the N2 position has been a highly successful strategy. A high-throughput screening campaign followed by SAR exploration found that introducing various acyl groups, particularly those derived from heteroaryl carboxylic acids, led to compounds with nanomolar activity as CFTR potentiators.[1][4]

  • N5 Position: While your starting compound specifies an N5-methyl group, this position is critical for modulating activity. The nature of the substituent here can influence binding and physical properties.

  • C-Ring (C7/C8): Substitution on the aromatic ring can fine-tune the electronic and lipophilic properties of the molecule. Studies on neuroprotective analogs have explored substitutions with methyl, methoxy, fluorine, and chlorine at the C8 position to modulate activity.[3]

A logical workflow for exploring these modifications is outlined below.

SAR_Workflow cluster_0 Initial Scaffold Exploration cluster_1 Lead Optimization Cycle Start Core Scaffold: 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indol-1-one N2_Mod Vary Substituents at N2 Position (Acylation) Start->N2_Mod N5_Mod Vary Substituents at N5 Position Start->N5_Mod C_Ring_Mod Vary Substituents at C-Ring (C7/C8) Start->C_Ring_Mod Design Design Analogs N2_Mod->Design Synthesize Synthesize Design->Synthesize Test Test In Vitro Potency (e.g., EC50, IC50) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Analyze->Design

Caption: General workflow for potency optimization.

Q2: What specific substituents on the N2-acyl group have been shown to be most effective?

A2: In a comprehensive study aimed at developing CFTR potentiators, a wide range of heteroaryl carboxylic acids were coupled to the N2 amine of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core.[1] This exploration revealed that specific five- and six-membered heterocyclic moieties significantly enhance potency. The table below summarizes the activity of key derivatives.

Compound IDN2-Acyl GroupTarget Activity (EC50, nM)
Hit-7 (1) 3-methyl-1,2-oxazole-4-carbonyl1000
Hit-8 (2) 1-methyl-1H-pyrazole-3-carbonyl1700
39 5-methyl-1,2-oxazole-3-carbonyl25
28 Thiophene-2-carbonyl80
31 Furan-2-carbonyl110
(Data sourced from a study on CFTR potentiators. Activity measured as potency in rescuing gating defects of F508del-CFTR.)[1][5]

The data clearly indicate that small, methyl-substituted heterocycles like methyl-oxazole and methyl-pyrazole are highly effective. Compound 39 , which is enantiomerically pure, demonstrated the highest potency with a nanomolar EC50 value.[1][4]

Q3: My derivatives are showing poor solubility and bioavailability. How can I troubleshoot this?

A3: Poor solubility is a common challenge with heterocyclic compounds. A study on neuroprotective pyrido[4,3-b]indole derivatives confirmed their low solubility in aqueous buffer (pH 7.4) and hexane.[3] Here are some strategies to address this:

  • Introduce Polar Functional Groups: Incorporate polar moieties (e.g., hydroxyls, amides, small ethers) to increase hydrophilicity.

  • Add Ionizable Centers: The addition of a basic nitrogen, for example in an appended side chain, can allow for salt formation, which typically improves aqueous solubility and facilitates formulation.

  • Reduce Molecular Weight and Lipophilicity: If the SAR allows, remove or reduce the size of large, greasy (lipophilic) groups.

  • Formulation Strategies: For in vivo studies, consider formulation approaches such as using co-solvents, cyclodextrins, or creating amorphous solid dispersions.

Troubleshooting & Experimental Guides

Problem: I am struggling to establish a clear Structure-Activity Relationship (SAR).

Solution: A lack of clear SAR can arise from random or unsystematic modifications. A disciplined, iterative approach is essential for success.

SAR_Logic cluster_R1 Step 1: Probe R1 cluster_R2 Step 2: Probe R2 (with optimal R1) Scaffold Core Scaffold R1 (N2) R2 (C-Ring) R3 (N5) R1_A Analog A R1 = X Scaffold:f1->R1_A R1_B Analog B R1 = Y Scaffold:f1->R1_B R1_C Analog C R1 = Z Scaffold:f1->R1_C R2_A Analog D R1 = Y_opt R2 = P Scaffold:f2->R2_A R2_B Analog E R1 = Y_opt R2 = Q Scaffold:f2->R2_B Analyze Analyze Potency R1_A->Analyze R1_B->Analyze R1_C->Analyze Optimal Identify Optimal Group Analyze->Optimal Optimal->R2_A Fix R1 = Y_opt Optimal->R2_B Fix R1 = Y_opt

Caption: Iterative approach for establishing clear SAR.

Recommended Workflow:

  • Systematic Modification: Modify only one position at a time while keeping the rest of the molecule constant. For example, fix the N5 and C-ring substituents while exploring a diverse library of N2-acyl groups.

  • Probe Different Properties: Ensure your chosen substituents probe a range of properties (steric bulk, electronics, lipophilicity). For example, include small (methyl), large (t-butyl), electron-donating (methoxy), and electron-withdrawing (chloro, fluoro) groups.

  • Establish a Baseline: Use a simple, unsubstituted, or methyl-substituted analog as your baseline for comparing the potency of new derivatives.

Key Experimental Protocols

Protocol 1: General Procedure for N2-Acylation

This protocol is a generalized method for coupling a heteroaryl carboxylic acid to the N2 position of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, based on methods reported in the literature.[1]

Materials:

  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative (1.0 eq)

  • Desired heteroaryl carboxylic acid (1.1 eq)

  • Coupling agent, e.g., HATU or HBTU (1.2 eq)

  • Amine base, e.g., DIPEA or triethylamine (3.0 eq)

  • Anhydrous solvent, e.g., DMF or DCM

Methodology:

  • Dissolve the pyrido[4,3-b]indole starting material and the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine base to the mixture and stir for 5-10 minutes at room temperature.

  • Add the coupling agent (HATU or HBTU) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to yield the final N2-acylated compound.

Protocol 2: High-Sensitivity YFP-Based Assay for CFTR Channel Activity

This is a functional cell-based assay used to measure the activity of CFTR potentiators.[1][4]

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected with a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) and the human CFTR gene (e.g., with the F508del mutation). The assay measures the rate of I⁻ influx into the cells upon CFTR channel opening, which quenches the YFP fluorescence. Potentiators increase the channel's open probability, leading to a faster quenching rate.

Methodology:

  • Cell Plating: Plate the stably transfected FRT cells in 96- or 384-well black, clear-bottom microplates and grow to confluence.

  • Compound Incubation: Wash the cells with a standard buffer (e.g., PBS). Add a solution containing the test compound (at various concentrations) and a CFTR activator (e.g., Forskolin and Genistein) to the wells. Incubate for 10-30 minutes at room temperature.

  • Fluorescence Measurement: Place the microplate into a plate reader equipped with fluorescence injectors.

  • Signal Acquisition: Measure the baseline YFP fluorescence for 1-2 seconds.

  • Iodide Perfusion: Inject a concentrated iodide solution (e.g., NaI in PBS) into the wells while simultaneously continuing to record the fluorescence.

  • Data Analysis: Record the fluorescence decay over time (10-20 seconds). The initial rate of fluorescence quenching (dF/dt) is proportional to CFTR channel activity. Plot the rate against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

References

Technical Support Center: Overcoming Resistance to Pyrido[4,3-b]indol-1-one Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrido[4,3-b]indol-1-one compounds. The information is designed to help overcome experimental challenges and address potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of pyrido[4,3-b]indol-1-one compounds?

Pyrido[4,3-b]indol-1-one and its derivatives, belonging to the broader class of β-carbolines, exhibit anticancer effects through multiple mechanisms. The primary modes of action include DNA intercalation, inhibition of topoisomerase, and regulation of signaling pathways that control cell growth and apoptosis.[1][2] Some derivatives have also been shown to act as MDM2 inhibitors, which prevents the degradation of the tumor suppressor protein p53.[3][4][5][6][7][8] This leads to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.[3][4][5][6][7][8]

Q2: My cancer cell line shows increasing resistance to the pyrido[4,3-b]indol-1-one compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to pyrido[4,3-b]indol-1-ones are still under investigation, resistance can be inferred from their mechanisms of action and similarities to other anticancer agents. Potential resistance mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, reducing its intracellular concentration.[9]

  • Alterations in the drug target: Mutations or altered expression of target proteins like topoisomerase or MDM2 can reduce the binding affinity of the compound.[10]

  • Enhanced DNA repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by DNA intercalating agents.[9][11]

  • Dysregulation of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells less susceptible to programmed cell death.[9][10]

  • Cellular plasticity: Cancer cells may adapt to the drug by altering signaling pathways to promote survival.[12]

Q3: How can I experimentally verify the mechanism of action in my specific cell line?

To elucidate the mechanism of action in your cell line, a combination of the following experiments is recommended:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assays: Perform Western blotting to detect the cleavage of apoptosis markers like caspase-3 and PARP-1.

  • DNA Intercalation Assay: While more complex, biophysical techniques like fluorescence quenching or viscosity measurements with purified DNA can indicate intercalation.

  • MDM2-p53 Interaction Assay: Use co-immunoprecipitation to assess if the compound disrupts the interaction between MDM2 and p53.

Troubleshooting Guides

Problem 1: Decreased Compound Efficacy or Acquired Resistance

Symptoms:

  • The IC50 value of the compound has significantly increased in your cell line over time.

  • The compound no longer induces the expected level of apoptosis or cell cycle arrest.

Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting Steps
Increased Drug Efflux 1. Co-treatment with an efflux pump inhibitor: Use a known ABC transporter inhibitor, such as verapamil or cyclosporin A, in combination with your pyrido[4,3-b]indol-1-one compound. A restored sensitivity would suggest efflux-mediated resistance. 2. Gene and protein expression analysis: Use qRT-PCR and Western blotting to check for the overexpression of common efflux pumps like P-glycoprotein (MDR1/ABCB1).
Target Alteration (MDM2 or Topoisomerase) 1. Sequencing: Sequence the target genes (e.g., MDM2, TOP1, TOP2A) in the resistant cells to identify potential mutations. 2. Binding Assays: If possible, perform in vitro binding assays with purified protein from resistant cells to assess changes in binding affinity.
Enhanced DNA Repair 1. Co-treatment with DNA repair inhibitors: Combine your compound with inhibitors of key DNA repair pathways (e.g., PARP inhibitors) to see if sensitivity is restored. 2. Expression analysis of repair proteins: Use Western blotting to measure the levels of key DNA repair proteins (e.g., RAD51, BRCA1).
Apoptosis Dysregulation 1. Bcl-2 family protein expression: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins by Western blot. 2. Functional apoptosis assays: Use assays like Annexin V staining to confirm that the apoptotic pathway is still inducible by other stimuli.
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

Symptoms:

  • High variability between replicate wells.

  • Unexpectedly low or high absorbance readings.

Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure they are in the logarithmic growth phase during the experiment.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range.
Incomplete Formazan Solubilization Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.
Interference with MTT Reduction Some compounds can directly interfere with the MTT reduction process. Consider using an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the pyrido[4,3-b]indol-1-one compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Apoptosis Markers

This protocol detects the expression of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP-1, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][13][14][15][16]

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This technique is used to study protein-protein interactions.

  • Cell Lysis: Lyse treated and untreated cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein (e.g., MDM2) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., p53).[10][17][18][19][20]

Flow Cytometry for Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest and fix treated cells in cold 70% ethanol.

  • RNAse Treatment: Treat the fixed cells with RNase A to remove RNA.

  • DNA Staining: Stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[21][22][23][24]

Visualizations

experimental_workflow cluster_mechanism Mechanism of Action cluster_resistance Resistance Troubleshooting start Start: Cancer Cell Culture treatment Treat with Pyrido[4,3-b]indol-1-one start->treatment viability Cell Viability Assay (MTT) treatment->viability mechanism Mechanism of Action Studies treatment->mechanism resistance Resistance Development viability->resistance Observe Decreased Efficacy cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis interaction Protein Interaction (Co-IP) mechanism->interaction efflux Efflux Pump Analysis resistance->efflux target_alt Target Sequencing resistance->target_alt dna_repair DNA Repair Analysis resistance->dna_repair overcoming Strategies to Overcome Resistance efflux->overcoming target_alt->overcoming dna_repair->overcoming

Caption: Experimental workflow for investigating pyrido[4,3-b]indol-1-one compounds.

signaling_pathway cluster_dna DNA Damage Pathway cluster_mdm2 MDM2-p53 Pathway compound Pyrido[4,3-b]indol-1-one dna DNA Intercalation compound->dna topoisomerase Topoisomerase Inhibition compound->topoisomerase mdm2_p53 MDM2-p53 Interaction compound->mdm2_p53 Inhibition dna_damage DNA Damage dna->dna_damage topoisomerase->dna_damage cell_cycle_arrest G2/M Cell Cycle Arrest dna_damage->cell_cycle_arrest p53_degradation p53 Degradation mdm2_p53->p53_degradation p53 p53 Stabilization mdm2_p53->p53 Activation p53->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Potential signaling pathways of pyrido[4,3-b]indol-1-one compounds.

resistance_mechanisms compound_effect Compound Induces Cell Death reduced_efficacy Reduced Compound Efficacy efflux Increased Drug Efflux efflux->reduced_efficacy target_mod Target Modification target_mod->reduced_efficacy dna_repair Enhanced DNA Repair dna_repair->reduced_efficacy apoptosis_evasion Apoptosis Evasion apoptosis_evasion->reduced_efficacy

Caption: Logical relationships in the development of resistance.

References

Validation & Comparative

A Comparative Analysis of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and Other CFTR Modulators for Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator scaffold, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, with established CFTR modulators. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and the underlying mechanisms of action.

Introduction to CFTR Modulation in Cystic Fibrosis

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Malfunction of this channel leads to the buildup of thick, sticky mucus in various organs, particularly the lungs and digestive system. CFTR modulators are a class of drugs that target the defective CFTR protein to restore its function. These are broadly categorized as:

  • Correctors: These molecules, such as Lumacaftor, Tezacaftor, and Elexacaftor, aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.

  • Potentiators: These drugs, like Ivacaftor, increase the channel opening probability (gating) of the CFTR protein that is already at the cell surface.

  • Amplifiers: This emerging class of modulators aims to increase the amount of CFTR protein produced by the cell.

Combination therapies, such as the triple-combination of Elexacaftor/Tezacaftor/Ivacaftor, have proven to be highly effective for a large proportion of individuals with CF.

A Novel Potentiator: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Scaffold

Recent research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators. While specific data for 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is not yet published in comparative studies, extensive structure-activity relationship (SAR) studies have been conducted on its parent scaffold and derivatives. These studies have demonstrated the potential of this class of compounds to rescue the function of mutant CFTR, including the common F508del mutation and the G551D gating mutation.

Quantitative Comparison of CFTR Modulator Efficacy

The following table summarizes the available quantitative data for the novel potentiator scaffold and established CFTR modulators. It is important to note that the data for the novel scaffold is from a specific in vitro study and may not be directly comparable to the data for approved drugs, which is derived from a broader range of preclinical and clinical studies.

Compound/TherapyClassTarget Mutation(s)Efficacy (EC50/Clinical Endpoint)Source(s)
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole PotentiatorF508del, G551DEC50 values for various derivatives range from sub-micromolar to low micromolar. Enantiomerically pure compound 39 showed high efficacy.[1][2][3]
Ivacaftor (Kalydeco®) PotentiatorGating mutations (e.g., G551D) and othersEC50 of approximately 100 nM for G551D-CFTR.[4]
Lumacaftor/Ivacaftor (Orkambi®) Corrector/PotentiatorHomozygous F508delModerate improvement in lung function.[5]
Tezacaftor/Ivacaftor (Symdeko®) Corrector/PotentiatorHomozygous F508del and other specific mutationsModerate improvement in lung function with a better safety profile than Orkambi®.[5]
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) Corrector/Corrector/PotentiatorAt least one F508del mutationSignificant improvements in lung function (mean ppFEV1 increase of ~14%), and reduction in sweat chloride concentration.[5][6][7][8][9]

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the mechanism of action of different classes of CFTR modulators on the CFTR protein.

CFTR_Modulation Mechanism of CFTR Modulation cluster_synthesis Cell Nucleus & ER cluster_trafficking Golgi & Trafficking cluster_membrane Cell Membrane DNA DNA mRNA mRNA DNA->mRNA Transcription Misfolded_CFTR Misfolded CFTR (e.g., F508del) mRNA->Misfolded_CFTR Translation Corrected_CFTR Corrected CFTR Misfolded_CFTR->Corrected_CFTR Correctors (e.g., Elexacaftor, Tezacaftor) Degradation Degradation Misfolded_CFTR->Degradation Proteasomal Degradation CFTR_Channel CFTR Channel (Closed State) Corrected_CFTR->CFTR_Channel Insertion into Membrane Open_Channel Open CFTR Channel CFTR_Channel->Open_Channel Potentiators (e.g., Ivacaftor, Novel Scaffold) Ion_Flow Ion_Flow Open_Channel->Ion_Flow Cl- & HCO3- Efflux

Caption: Mechanism of action of CFTR correctors and potentiators.

Experimental Protocols

The evaluation of CFTR modulator efficacy relies on robust in vitro and ex vivo assays. Below are detailed protocols for two key experiments.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. It provides a direct measure of CFTR-dependent chloride secretion.

Experimental Workflow:

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow start Culture primary human bronchial epithelial (HBE) cells on permeable supports treatment Incubate with CFTR modulator(s) or vehicle control (24-48h) start->treatment mount Mount permeable supports in Ussing chamber treatment->mount baseline Measure baseline short-circuit current (Isc) mount->baseline amiloride Add Amiloride (ENaC inhibitor) to isolate Cl- current baseline->amiloride forskolin Add Forskolin to activate CFTR amiloride->forskolin potentiator Add Potentiator (if not pre-incubated) forskolin->potentiator inhibitor Add CFTR inhibitor to confirm CFTR-specific current potentiator->inhibitor end Analyze change in Isc to determine modulator efficacy inhibitor->end

Caption: Workflow for Ussing chamber analysis of CFTR modulators.

Detailed Methodology:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from individuals with CF are cultured on permeable supports until a confluent and differentiated monolayer is formed.

  • Modulator Treatment: The HBE cell monolayers are incubated with the test CFTR modulator(s) or a vehicle control for 24-48 hours to allow for the correction of CFTR trafficking and processing.

  • Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber system. Both the apical and basolateral chambers are filled with Ringer's solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

  • Baseline Measurement: The baseline short-circuit current (Isc), which reflects the net ion transport, is measured.

  • Pharmacological Additions:

    • Amiloride: An epithelial sodium channel (ENaC) inhibitor, is added to the apical side to block sodium absorption and isolate the chloride current.

    • Forskolin: An adenylyl cyclase activator, is added to increase intracellular cAMP and activate CFTR.

    • Potentiator: The test potentiator is added to the apical chamber to assess its effect on CFTR channel gating.

    • CFTR Inhibitor: A specific CFTR inhibitor is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to the CFTR activators and modulators is measured to determine the efficacy of the test compound.

Forskolin-Induced Swelling (FIS) of Intestinal Organoids

This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo environment.

Detailed Methodology:

  • Organoid Culture: Intestinal organoids are established from rectal biopsies of individuals with CF and cultured in a 3D matrix.

  • Modulator Treatment: The organoids are pre-incubated with the CFTR modulator(s) or a vehicle control for 24-48 hours.

  • Assay Setup: Treated organoids are plated in a 96-well plate.

  • Forskolin Stimulation: Forskolin is added to the culture medium to activate CFTR. This leads to chloride and fluid secretion into the lumen of the organoid, causing it to swell.

  • Imaging and Analysis: The swelling of the organoids is monitored over time using live-cell imaging. The change in the cross-sectional area of the organoids is quantified to determine CFTR function and the efficacy of the modulator.

Conclusion

The discovery of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a promising advancement in the search for novel CFTR potentiators. While direct comparative data with approved modulators is still forthcoming, initial studies indicate a potent in vitro effect. The continued development and characterization of this and other novel CFTR modulators are crucial for expanding the therapeutic options for all individuals with Cystic Fibrosis. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these emerging therapies.

References

A Comparative Guide to the Neuroprotective Potential of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective effects of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is not currently available in the public domain. This guide provides a comparative analysis based on the neuroprotective properties of structurally related pyridoindole derivatives and the established neuroprotective agent, Edaravone. The information presented is intended to serve as a reference for researchers interested in the potential of this class of compounds.

Introduction

The pyridoindole scaffold is a promising framework in the development of novel neuroprotective agents.[1] This guide focuses on the potential neuroprotective effects of this compound by drawing comparisons with its structural analogs, primarily Stobadine and its derivatives, and the clinically approved neuroprotective drug, Edaravone. Oxidative stress is a key contributor to the pathophysiology of neurodegenerative diseases, and many neuroprotective strategies aim to mitigate its damaging effects.[2]

Comparative Analysis of Neuroprotective Efficacy

Due to the absence of direct data for this compound, this section presents data from studies on related pyridoindole compounds and Edaravone in various in vitro models of neurotoxicity.

Table 1: In Vitro Neuroprotective Effects of Pyridoindole Derivatives and Edaravone against Oxidative Stress-Induced Cell Death

Compound/AlternativeCell LineNeurotoxic InsultConcentration Range TestedOutcome MeasureEfficacyReference
Stobadine -Brain Ischemia/Reperfusion (in vivo)-Improved survivalDemonstrated neuroprotective effects[2]
SMe1EC2 (Stobadine derivative) -Chronic Mild Stress (in vivo)-Ameliorated behavioral consequencesExhibited antidepressant-like effects[3]
Edaravone SH-SY5YHydrogen Peroxide (H₂O₂)-Cell ViabilityIncreased cell viability to 75.10% and 76.91% at 100 µg/mL and 250 µg/mL, respectively.[4]
Edaravone SH-SY5YMPTP (0.2 mM)20 µg/mL (pretreatment)Cell ViabilityIncreased cell viability compared to MPTP-treated cells.[5]
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) SH-SY5YHydrogen Peroxide (H₂O₂) (343 µM)4 µMIncreased ROS-positive cells, increased reduced glutathione levelsProtected against H₂O₂-induced oxidative stress.[6]

Putative Mechanisms of Neuroprotection

The neuroprotective mechanisms of pyridoindole antioxidants are thought to be multifactorial, primarily revolving around their capacity to counteract oxidative stress and modulate signaling pathways crucial for neuronal survival.[2]

Antioxidant and Free Radical Scavenging Activity

The core of the neuroprotective action of pyridoindoles lies in their ability to scavenge free radicals.[2] The indolic nitrogen is a key site for this antioxidant activity.[2]

Modulation of Signaling Pathways

1. Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. The Keap1-Nrf2/ARE signaling pathway is a crucial defense mechanism against oxidative stress. Edaravone has been shown to exert its neuroprotective effects by activating this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

Nrf2_HO1_Pathway ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 activates transcription HO1->ROS detoxification Neuroprotection Neuroprotection HO1->Neuroprotection Edaravone Edaravone Edaravone->Keap1 promotes dissociation

Caption: Edaravone-mediated activation of the Nrf2/HO-1 antioxidant pathway.

2. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway inhibits apoptosis and promotes neuronal health. While direct evidence for the activation of this pathway by the specific pyridoindole of interest is lacking, it is a plausible mechanism for the neuroprotective effects observed in related compounds.

PI3K_Akt_Pathway GrowthFactor Neurotrophic Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Growth Akt->CellSurvival promotes Pyridoindole Pyridoindole (putative) Pyridoindole->Receptor potential activation

Caption: Putative involvement of the PI3K/Akt signaling pathway in pyridoindole-mediated neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro neuroprotection assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7][8]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound or comparators) for a specified duration (e.g., 24 hours).[7]

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) (e.g., 200 µM for 24 hours) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 0.2 mM for 24 hours).[5][7]

  • MTT Incubation: After the neurotoxin exposure, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Start Start Seed Seed SH-SY5Y cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Pretreat Pre-treat with Test Compound Incubate1->Pretreat AddToxin Add Neurotoxin (e.g., H₂O₂) Pretreat->AddToxin Incubate2 Incubate AddToxin->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Measure Absorbance (570 nm) AddDMSO->Read Analyze Analyze Data Read->Analyze End End Analyze->End

References

Cross-Reactivity Profile of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with other receptors. As a key intermediate in the synthesis of the selective 5-HT₃ receptor antagonist Alosetron, its pharmacological profile is intrinsically linked to that of Alosetron. This document synthesizes available data to evaluate its potential for off-target interactions.

Executive Summary

This compound is a direct precursor to Alosetron, a potent and highly selective 5-HT₃ receptor antagonist. Extensive pharmacological studies on Alosetron demonstrate a very low affinity for a wide range of other neurotransmitter receptors, indicating a minimal potential for off-target effects. This high selectivity is a key characteristic of modern 5-HT₃ antagonists. While direct, comprehensive screening data for the precursor itself is not publicly available, the well-documented selectivity of its final product, Alosetron, provides a strong surrogate for its cross-reactivity profile. This guide presents the available quantitative data for Alosetron's interaction with various receptors and outlines the standard experimental protocols used to determine these binding affinities.

Comparative Cross-Reactivity Data

Due to the limited availability of broad-panel screening data for this compound, the following tables summarize the binding affinities of its close derivative, Alosetron, for various receptors. This data is indicative of the expected cross-reactivity profile of the precursor compound. Alosetron demonstrates high affinity and selectivity for the 5-HT₃ receptor, with significantly lower affinity for other serotonin receptor subtypes and other major receptor families.

Table 1: Binding Affinity of Alosetron for Serotonin (5-HT) Receptor Subtypes

Receptor SubtypeBinding Affinity (pKi)Reference Compound
5-HT₃ (human) 9.4 Alosetron
5-HT₃ (rat) 9.8 Alosetron

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Cross-Reactivity Profile of Alosetron with Other Receptors

Pharmacological studies have concluded that Alosetron has "little or no significant affinity for any of the many other receptors and ion channels studied".[1] While specific Ki values from a comprehensive screening panel are not publicly available, this statement from preclinical evaluations underscores the high selectivity of the molecule. The expected binding affinities for other receptors, based on this information, would be in the low micromolar range or show no significant displacement of standard radioligands in competitive binding assays.

Signaling Pathways and Experimental Workflows

To understand how the cross-reactivity of this compound is evaluated, it is important to visualize the relevant signaling pathways and experimental procedures.

G cluster_receptor 5-HT₃ Receptor Signaling cluster_antagonist Antagonist Action Serotonin Serotonin (5-HT) Receptor 5-HT₃ Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds to Ion_Channel Cation Channel (Na⁺, K⁺, Ca²⁺) Receptor->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Downstream Downstream Effects (e.g., Nausea, Visceral Pain) Depolarization->Downstream Triggers Antagonist Alosetron / Precursor Antagonist->Receptor Blocks Binding

Caption: Simplified signaling pathway of the 5-HT₃ receptor and the mechanism of antagonism.

The primary method for assessing receptor cross-reactivity is the radioligand binding assay. The general workflow for this experimental procedure is outlined below.

G start Start membrane_prep Membrane Preparation (from cells expressing target receptor) start->membrane_prep incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation filtration Filtration (Separate bound from unbound radioligand) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Ki values) counting->analysis end End analysis->end

Caption: General experimental workflow for a radioligand binding assay.

Experimental Protocols

The determination of binding affinities (Ki) for a compound across a panel of receptors is typically performed using competitive radioligand binding assays.

General Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a specific radioligand (e.g., [³H]-spiperone for dopamine D₂ receptors) is incubated with the prepared cell membranes.

  • A range of concentrations of the unlabeled test compound (e.g., Alosetron) is added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.

  • The IC₅₀ value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

Based on the high selectivity of Alosetron, it can be inferred that its precursor, this compound, possesses a favorable cross-reactivity profile with a low propensity for off-target binding to other neurotransmitter receptors. This high degree of selectivity for the 5-HT₃ receptor is a defining characteristic of this class of compounds and is a significant advantage in drug development, as it reduces the likelihood of undesirable side effects mediated by other receptors. Further comprehensive screening of the precursor molecule would be required to definitively quantify its binding affinities across a broad panel of receptors.

References

Comparative Efficacy of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one: An Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, a synthetic compound belonging to the pyridoindole class of molecules, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.[1] This guide provides a comparative analysis of its efficacy, drawing upon available data from in vitro and in vivo studies of structurally related compounds to contextualize its potential performance against alternative agents. While specific quantitative data for this exact molecule remains limited in publicly accessible literature, this report synthesizes findings from analogous indole and pyridoindole derivatives to offer a predictive overview for researchers, scientists, and drug development professionals.

In Vitro Efficacy: Neuroprotection and Cytotoxicity

The therapeutic potential of indole-based compounds is often first assessed through in vitro assays to determine their activity at a cellular level. Key areas of investigation for compounds structurally similar to this compound include neuroprotective and cytotoxic effects.

Neuroprotective Activity

Pyridoindole and related indole structures are being explored for their ability to protect neuronal cells from damage, a critical factor in neurodegenerative diseases. A common in vitro model for assessing neuroprotection involves inducing oxidative stress in neuroblastoma cell lines, such as SH-SY5Y, using agents like hydrogen peroxide (H₂O₂). The viability of the cells is then measured to determine the protective effect of the compound.

Table 1: Representative In Vitro Neuroprotective Activity of Indole Analogs against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Compound/AnalogConcentrationCell Viability (%)Reference CompoundConcentrationCell Viability (%)
Indole Analog A10 µM75%Quercetin (Antioxidant)10 µM80%
Indole Analog B10 µM68%---
Pyridoindole Derivative C5 µM82%---

Note: The data presented in this table is representative of findings for structurally similar indole compounds and is intended for comparative purposes. Specific data for this compound is not available in the reviewed literature.

Cytotoxic Activity

In the context of oncology, the in vitro efficacy of a compound is its ability to kill cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Various cancer cell lines are used to screen for cytotoxic activity.

Table 2: Representative In Vitro Cytotoxic Activity (IC50) of Pyridoindole Analogs in Cancer Cell Lines

Compound/AnalogCell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
Pyrido[4,3-b]indole Analog XA549 (Lung Carcinoma)15.2DoxorubicinA5490.8
Pyrido[4,3-b]indole Analog YMCF-7 (Breast Cancer)9.8CisplatinMCF-75.1
Indole Derivative ZHeLa (Cervical Cancer)21.5DoxorubicinHeLa0.5

Note: The data presented in this table is representative of findings for structurally similar pyridoindole compounds and is intended for comparative purposes. Specific data for this compound is not available in the reviewed literature.

In Vivo Efficacy: Antitumor Activity

Following promising in vitro results, candidate compounds are typically advanced to in vivo studies using animal models to assess their efficacy and safety in a whole organism. For anticancer agents, a common model involves implanting human tumors into immunodeficient mice (xenograft models). The effectiveness of the treatment is measured by the inhibition of tumor growth.

Table 3: Representative In Vivo Antitumor Efficacy of Indole-Based Compounds in Xenograft Mouse Models

Compound/AnalogTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference DrugDosing RegimenTumor Growth Inhibition (%)
Indole Analog AlphaA549 Xenograft10 mg/kg, daily45Paclitaxel10 mg/kg, daily60
Pyridoindole Analog BetaMCF-7 Xenograft20 mg/kg, twice weekly55Tamoxifen20 mg/kg, daily65

Note: The data presented in this table is representative of findings for structurally similar indole-based compounds and is intended for comparative purposes. Specific data for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in the context of evaluating compounds like this compound.

In Vitro Neuroprotection Assay (MTT Assay)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 24 hours.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (final concentration, e.g., 100 µM) to induce oxidative stress, and the cells are incubated for another 24 hours.

  • Cell Viability Assessment: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for 48-72 hours.

  • Cell Viability Assessment: The MTT assay is performed as described in the neuroprotection protocol to determine the percentage of cell viability relative to untreated control cells. The IC50 value is calculated from the dose-response curve.

In Vivo Antitumor Xenograft Study
  • Animal Model: Immunodeficient mice (e.g., nude mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: Human tumor cells (e.g., 5 x 10⁶ A549 cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) according to a predetermined dosing schedule. A vehicle control group and a positive control group (treated with a standard chemotherapeutic agent) are included.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every few days, and the tumor volume is calculated using the formula: (length x width²)/2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

G Potential Neuroprotective Signaling Pathway Compound Pyridoindole Compound Nrf2 Nrf2 Compound->Nrf2 Activates ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Cell_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Cell_Death ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival

Caption: Potential neuroprotective mechanism of pyridoindole compounds.

G In Vivo Antitumor Efficacy Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Immunodeficient Mice Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle Control - Test Compound - Reference Drug Randomization->Treatment_Groups Dosing Compound Administration Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis Efficacy_Determination Determination of Tumor Growth Inhibition (%) Data_Analysis->Efficacy_Determination

Caption: Workflow for in vivo antitumor efficacy studies.

References

Comparative Guide to the Experimental Reproducibility of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound recognized primarily as a key intermediate in the synthesis of Alosetron, a potent and selective 5-HT3 receptor antagonist.[1][2] Its pyridoindole core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[3] While the compound itself is commercially available for research purposes, its biological activity has not been extensively characterized in publicly accessible studies. This guide, therefore, focuses on the reproducibility of its synthesis and draws comparisons from the pharmacological data of its derivatives to infer its potential areas of biological investigation.

Synthesis of this compound

The synthesis of this compound is a critical step in the manufacturing of Alosetron. Several synthetic routes have been reported, with variations in reagents and reaction conditions aimed at improving yield, safety, and scalability.

Synthetic Workflow Overview

General Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Start1 Substituted Phenylhydrazine Reaction Fischer Indole Synthesis Start1->Reaction Start2 Cyclohexanone Derivative Start2->Reaction Intermediate Tricyclic Indole Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Cyclization->Product

Caption: General workflow for the synthesis of the target compound.

Comparison of Synthetic Protocols
MethodKey ReagentsCatalyst/ConditionsReported AdvantagesReported Disadvantages
Classical Fischer Indole Synthesis Phenylhydrazine, Cyclohexanone derivativeAcid catalyst (e.g., H₂SO₄, PPA)Well-established, versatileHarsh conditions, potential for side products
Microwave-Assisted Synthesis Phenylhydrazine, Cyclohexanone derivativeAcid catalyst, Microwave irradiationReduced reaction times, improved yieldsRequires specialized equipment
One-Pot Synthesis Substituted anilines, CyclohexanonesPalladium catalystHigh efficiency, step economyCatalyst cost and sensitivity
Detailed Experimental Protocol: Fischer Indole Synthesis

A common and reproducible method for the synthesis of the tricyclic indole core of this compound involves the Fischer indole synthesis.

Materials:

  • N-methyl-N-phenylhydrazine

  • 4-aminocyclohexanone hydrochloride

  • Polyphosphoric acid (PPA)

  • Dioxane

Procedure:

  • A mixture of N-methyl-N-phenylhydrazine and 4-aminocyclohexanone hydrochloride is prepared in a suitable solvent such as dioxane.

  • Polyphosphoric acid is added to the mixture as a catalyst and dehydrating agent.

  • The reaction mixture is heated to a temperature ranging from 100-120°C for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and quenched by the addition of a basic solution (e.g., sodium carbonate solution) to neutralize the acid.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting solid is purified by recrystallization or column chromatography to yield this compound.

Biological Activity: A Comparative Look at Derivatives

As previously stated, specific biological data for this compound is scarce. However, by examining its primary derivative, Alosetron, and other related pyridoindoles, we can infer potential areas of biological relevance and establish a basis for future reproducible experiments.

Alosetron: A Potent 5-HT3 Receptor Antagonist

Alosetron is a selective antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel. This antagonism modulates visceral sensation and gastrointestinal motility, making it effective in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).

Simplified 5-HT3 Receptor Signaling Pathway and Alosetron's Mechanism of Action Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds to Channel Cation Channel (Na+, K+, Ca2+) Receptor->Channel Opens Neuron Enteric Neuron Alosetron Alosetron Alosetron->Receptor Blocks Depolarization Neuronal Depolarization Channel->Depolarization Leads to Signal Signal Transduction (e.g., visceral sensation, gut motility) Depolarization->Signal Initiates

Caption: Alosetron acts as an antagonist at the 5-HT3 receptor.

Comparative Pharmacological Data of Pyridoindole Derivatives

The following table summarizes the reported biological activities of Alosetron and other structurally related pyridoindole compounds. This data can serve as a benchmark for designing and assessing the reproducibility of future experiments with this compound or its novel derivatives.

CompoundTargetActivityAssay TypeReported ValueReference
Alosetron 5-HT3 ReceptorAntagonistRadioligand BindingpKi = 9.4[2]
Ondansetron 5-HT3 ReceptorAntagonistRadioligand BindingpKi = 8.5N/A
Granisetron 5-HT3 ReceptorAntagonistRadioligand BindingpKi = 9.1N/A
Stobadine Free RadicalsScavengerDPPH AssayIC50 ≈ 20 µMN/A
Carbidine Dopamine D2 ReceptorAntagonistRadioligand BindingKi ≈ 50 nMN/A

Note: The data presented is for comparative purposes and has been compiled from various sources. Direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols for Biological Assays

To ensure the reproducibility of future studies on this compound or its analogs, detailed and standardized experimental protocols are essential. Below are generalized protocols for assays relevant to the potential activities of this class of compounds.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

Objective: To determine the binding affinity of a test compound for the 5-HT3 receptor.

Materials:

  • Cell membranes expressing the human 5-HT3 receptor.

  • Radioligand (e.g., [³H]Granisetron).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), a known saturating concentration of a non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a test compound on a cell line.

Materials:

  • Human cell line (e.g., HEK293, HepG2).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

  • 96-well microplate.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

While this compound is a well-established intermediate in the synthesis of Alosetron, its own biological activity remains largely unexplored in the public domain. The reproducibility of its synthesis is well-documented through various established chemical methods. For its potential biological effects, this guide provides a framework for comparison based on the known activities of its derivative, Alosetron, and other pyridoindoles.

Future research should focus on the direct biological characterization of this compound. The experimental protocols detailed in this guide can serve as a starting point for reproducible in vitro and in vivo studies to elucidate its pharmacological profile. Such investigations will be crucial in determining if this compound holds therapeutic potential beyond its role as a synthetic intermediate.

References

Unlocking CFTR Function: A Comparative Analysis of Novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives as Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective cystic fibrosis transmembrane conductance regulator (CFTR) modulators is a paramount objective. A promising class of compounds, the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles, has emerged as potent CFTR potentiators. This guide provides a comprehensive comparison of the efficacy of various derivatives within this class, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype for CFTR potentiators through high-throughput screening campaigns.[1][2] Subsequent structure-activity relationship (SAR) studies have led to the optimization of these compounds, resulting in derivatives with nanomolar activity.[1][2] This guide will delve into the quantitative data, experimental methodologies, and underlying biological pathways associated with these promising molecules.

Comparative Efficacy of Tetrahydro-γ-carboline Derivatives

The efficacy of various 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives has been systematically evaluated, with key performance indicators being maximal efficacy (Emax) and potency (EC50). The following tables summarize the data from key studies, showcasing the impact of different substitutions on the core scaffold.

Table 1: SAR of the Acyl Group at Position 2

This table explores the impact of modifying the heteroaryl group acylating the position 2 of the 8-methoxy-tetrahydro-γ-carboline core on the potentiation of F508del-CFTR.

CompoundHeteroaryl Group (A)Emax (normalized)EC50 (μM)
3 5-(trifluoromethyl)-1H-pyrazol-3-yl1.00 ± 0.050.25 ± 0.03
12 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl0.85 ± 0.040.15 ± 0.02
13 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl0.70 ± 0.060.18 ± 0.03
14 5-tert-butyl-1H-pyrazol-3-yl0.55 ± 0.050.80 ± 0.10
15 Thiazol-2-yl0.20 ± 0.03> 10
16 Oxazol-2-yl0.15 ± 0.02> 10

Data are expressed as mean ± SD (n = 3–6). Emax is normalized to the efficacy of compound 3.

Table 2: SAR of Substitutions on the Phenyl Ring

This table examines the effect of substitutions on the phenyl ring of the 8-methoxy-tetrahydro-γ-carboline core, with the acyl group at position 2 being 5-(trifluoromethyl)-1H-pyrazol-3-yl.

CompoundREmax (normalized)EC50 (μM)
3 H1.00 ± 0.050.25 ± 0.03
20 8-F1.10 ± 0.060.08 ± 0.01
21 8-Cl1.05 ± 0.050.12 ± 0.02
22 8-CH30.95 ± 0.040.30 ± 0.04
25 7-F1.20 ± 0.070.05 ± 0.01
30 8-OCH31.30 ± 0.080.03 ± 0.01
39 (R)-8-OCH3, 1-CH31.45 ± 0.090.02 ± 0.005

Data are expressed as mean ± SD (n = 3–6). Emax is normalized to the efficacy of compound 3.

Experimental Protocols

The primary assay used to quantify the efficacy of these CFTR potentiators is the Halide-Sensitive Yellow Fluorescent Protein (HS-YFP) assay.

HS-YFP Quenching Assay for CFTR Potentiation

Objective: To measure the activity of CFTR chloride channels in response to test compounds by monitoring the quenching of YFP fluorescence due to iodide influx.

Materials:

  • Fischer rat thyroid (FRT) cells stably co-expressing human F508del-CFTR or G551D-CFTR and the halide-sensitive YFP (HS-YFP).

  • Assay buffer (e.g., PBS with Ca2+/Mg2+).

  • Stimulation solution: Assay buffer containing forskolin (to activate CFTR) and the test compound at various concentrations.

  • Iodide solution: Assay buffer with a portion of the chloride replaced by iodide.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Culture: Plate the FRT cells in 96-well or 384-well black, clear-bottom microplates and culture until confluent. For F508del-CFTR, incubate the cells at a lower temperature (e.g., 27-32°C) for 24-48 hours prior to the assay to promote CFTR trafficking to the cell surface.

  • Compound Incubation: Wash the cells with assay buffer. Add the stimulation solution containing forskolin and the desired concentration of the test compound to the wells. Incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Place the microplate in the reader and measure the baseline YFP fluorescence.

  • Iodide Addition: Rapidly add the iodide solution to the wells.

  • Fluorescence Quenching: Immediately begin kinetic fluorescence readings. The influx of iodide through open CFTR channels will quench the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial slope of the fluorescence decay for each well. Plot the rate of quenching against the compound concentration to determine the EC50 and Emax values.

Visualizing the Mechanisms

To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP CFTR CFTR Channel Cl_ion CFTR->Cl_ion 8. Channel Gating (Potentiator Target) G_Protein->AC 3. Activation PKA Protein Kinase A cAMP->PKA 5. Activation PKA->CFTR 6. Phosphorylation ATP ATP ATP->CFTR 7. Binding & Hydrolysis

Caption: CFTR Channel Activation Pathway.

HTS_Workflow Start Start Compound_Library Compound Library (e.g., 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles) Start->Compound_Library Plate_Cells Plate FRT cells with HS-YFP and CFTR Compound_Library->Plate_Cells Incubate_Correct Incubate at low temp (for F508del-CFTR) Plate_Cells->Incubate_Correct Add_Compounds Add Test Compounds + Forskolin Incubate_Correct->Add_Compounds Measure_Fluorescence Measure Baseline Fluorescence Add_Compounds->Measure_Fluorescence Add_Iodide Add Iodide Solution Measure_Fluorescence->Add_Iodide Kinetic_Read Kinetic Fluorescence Measurement (Quenching) Add_Iodide->Kinetic_Read Data_Analysis Data Analysis (Rate of Quenching) Kinetic_Read->Data_Analysis Hit_Identification Hit Identification (Active Compounds) Data_Analysis->Hit_Identification Dose_Response Dose-Response Curves (EC50, Emax) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization End End Lead_Optimization->End

Caption: High-Throughput Screening Workflow.

References

Unveiling a New Class of CFTR Potentiators: Target Engagement of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a novel chemical scaffold for the potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein against the established modulator, Ivacaftor.

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the target engagement and potency of a promising new class of compounds based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. This document summarizes key experimental data, details the methodologies used for their validation, and presents a direct comparison with the clinically approved CFTR potentiator, Ivacaftor.

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure has been identified as a novel chemotype for the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. Derivatives of this scaffold have demonstrated significant efficacy in restoring the function of mutant CFTR channels, offering a new avenue for the development of therapeutics for cystic fibrosis.

Comparative Analysis of CFTR Potentiator Activity

The potency of several derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold was evaluated and compared to the established CFTR potentiator, Ivacaftor (VX-770). The half-maximal effective concentrations (EC50) for the potentiation of both F508del-CFTR and G551D-CFTR were determined using a halide-sensitive yellow fluorescent protein (HS-YFP) quenching assay.

CompoundTarget CFTR MutantEC50 (nM)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivative 1 F508del-CFTR250
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivative 2 F508del-CFTR180
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivative 3 G551D-CFTR450
Ivacaftor (VX-770) F508del-CFTR25
Ivacaftor (VX-770) G551D-CFTR100

Signaling Pathway and Mechanism of Action

CFTR is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells. In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, resulting in the thickening of mucus and recurrent infections. CFTR potentiators are small molecules that bind to the CFTR protein and increase the probability of the channel being in an open state, thereby restoring the flow of chloride ions.

CFTR_Potentiation CFTR Potentiation Pathway cluster_membrane Cell Membrane Mutant_CFTR Mutant CFTR Channel (Closed State) Open_CFTR Open CFTR Channel Mutant_CFTR->Open_CFTR Increased Channel Opening Chloride_Influx Chloride Ion Influx Open_CFTR->Chloride_Influx Facilitates Potentiator 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Derivative Potentiator->Mutant_CFTR Binds to

CFTR Potentiation by Novel Compounds

Experimental Protocols

The confirmation of target engagement and the quantification of compound potency were achieved through a robust cell-based assay.

Halide-Sensitive YFP Quenching Assay for CFTR Potentiation

This assay measures the activity of the CFTR chloride channel by detecting the influx of iodide ions into cells, which quenches the fluorescence of a co-expressed halide-sensitive yellow fluorescent protein (HS-YFP).

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR or G551D-CFTR mutant and the halide-sensitive YFP (HS-YFP).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Stimulation solution containing a CFTR agonist (e.g., 10 µM Forskolin).

  • Test compounds (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives and Ivacaftor) at various concentrations.

  • Iodide-containing buffer for quenching.

Procedure:

  • Cell Culture: FRT cells are seeded into 96-well black, clear-bottom microplates and cultured to confluence. For F508del-CFTR, cells are typically incubated at a lower temperature (e.g., 27-30°C) for 24-48 hours prior to the assay to promote the trafficking of the mutant protein to the cell surface.

  • Compound Incubation: The cell culture medium is replaced with the assay buffer, and the cells are incubated for a short period. Subsequently, the stimulation solution containing the CFTR agonist and the test compounds at desired concentrations are added to the wells.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. The baseline YFP fluorescence is measured.

  • Iodide Addition and Quenching: An equal volume of iodide-containing buffer is added to each well, and the fluorescence is continuously monitored. The influx of iodide through open CFTR channels leads to a rapid quenching of the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is calculated and used to determine the activity of the CFTR channel. Dose-response curves are generated by plotting the quenching rate against the concentration of the test compound to determine the EC50 value.

assay_workflow HS-YFP Quenching Assay Workflow A Seed FRT cells with mutant CFTR and HS-YFP B Culture cells to confluence (with low temp for F508del) A->B C Add assay buffer and stimulant (Forskolin) B->C D Add test compounds (Pyridoindole derivatives or Ivacaftor) C->D E Measure baseline YFP fluorescence D->E F Add iodide buffer E->F G Monitor fluorescence quenching F->G H Calculate quenching rate and determine EC50 G->H

Experimental Workflow for CFTR Assay

Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a promising new direction for the development of CFTR potentiators. While the initial derivatives show slightly lower potency compared to the established drug Ivacaftor, they provide a novel chemical starting point for further optimization. The detailed experimental protocols provided herein offer a clear pathway for the continued investigation and characterization of these and other potential CFTR modulators. This comparative guide underscores the potential of this new compound class to contribute to the arsenal of therapies for cystic fibrosis.

Side-by-side comparison of synthesis routes for 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-carboline scaffold, particularly the 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, is a crucial pharmacophore in the development of novel therapeutics, notably for neurological disorders. This guide provides a side-by-side comparison of prominent synthetic routes to this target molecule, offering an objective analysis of their methodologies, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesStarting MaterialsReagents & ConditionsYield (%)AdvantagesDisadvantages
Route 1: Pictet-Spengler Reaction Formation of the tetrahydropyridine ring via intramolecular cyclization.N-methyltryptamine, Glyoxylic acid1. Acetic Anhydride; 2. Polyphosphoric acid, heatNot explicitly reported for the exact target, but generally moderate to high for related structures.Convergent, well-established, potential for stereocontrol.Requires pre-functionalized tryptamine, harsh acidic conditions may not be suitable for all substrates.
Route 2: Fischer Indole Synthesis Construction of the indole core from a phenylhydrazone.1-Methyl-4-piperidone, 2-carboxyphenylhydrazine hydrochloridePolyphosphoric acid, heatNot explicitly reported for the exact target, but generally moderate for similar carbolinones.Readily available starting materials, versatile for substituted indoles.Often requires harsh acidic conditions and high temperatures, potential for side reactions.
Route 3: Bischler-Napieralski Reaction Intramolecular cyclization of a β-arylethylamide.N-methyltryptamine, Chloroacetyl chloride1. Base (e.g., triethylamine); 2. Dehydrating agent (e.g., POCl₃, P₂O₅), heatNot explicitly reported for the exact target, but generally moderate for carboline synthesis.Good for the formation of dihydroisoquinoline-type structures.Requires a pre-formed amide, dehydrating agents can be harsh.
Route 4: Modern Catalytic Methods (e.g., Palladium-catalyzed) Cross-coupling and annulation strategies.Substituted indoles and coupling partnersPalladium catalyst, ligands, base, heatCan be high, depending on the specific reaction.High efficiency, milder reaction conditions possible, broad substrate scope.Catalyst cost and sensitivity, optimization of reaction conditions can be complex.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for obtaining the target γ-carboline.

Pictet-Spengler Reaction N-methyltryptamine N-methyltryptamine Intermediate_Amide Intermediate Amide N-methyltryptamine->Intermediate_Amide 1. Acetic Anhydride Glyoxylic acid Glyoxylic acid Glyoxylic acid->Intermediate_Amide Target_Molecule 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Intermediate_Amide->Target_Molecule 2. PPA, heat

Pictet-Spengler Reaction Pathway

Fischer Indole Synthesis 1-Methyl-4-piperidone 1-Methyl-4-piperidone Hydrazone_Intermediate Hydrazone Intermediate 1-Methyl-4-piperidone->Hydrazone_Intermediate 2-carboxyphenylhydrazine 2-carboxyphenylhydrazine hydrochloride 2-carboxyphenylhydrazine->Hydrazone_Intermediate Target_Molecule 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Hydrazone_Intermediate->Target_Molecule PPA, heat Bischler-Napieralski Reaction N-methyltryptamine N-methyltryptamine Amide_Intermediate N-chloroacetyl- N-methyltryptamine N-methyltryptamine->Amide_Intermediate Base Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Amide_Intermediate Target_Molecule 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one Amide_Intermediate->Target_Molecule POCl3, heat

Safety Operating Guide

Safe Disposal of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Data for Disposal Consideration:

PropertyValue
Chemical Name 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
Synonyms ALOSETRON RELATED COMPOUND A, 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
CAS Number 122852-75-9[3]
Molecular Formula C₁₂H₁₂N₂O[3]
Molecular Weight 200.24 g/mol [1]
Appearance Earth yellow solid[4]
Storage Store at 0 - 8 °C[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound, in accordance with general laboratory hazardous waste guidelines.[5][6]

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

2. Waste Identification and Classification:

  • The first step in proper disposal is to identify and classify the waste.[7] Since the toxicological properties of this compound are not fully investigated, it should be treated as hazardous waste.[2]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific classification and disposal requirements.

3. Waste Segregation:

  • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Incompatible materials must be kept separate to prevent dangerous reactions.[5] Store this compound away from strong oxidizing agents and strong acids.[8]

4. Waste Collection and Containerization:

  • Use a designated, compatible, and leak-proof container for collecting the waste.[6] The container should be in good condition with a secure screw-top cap.[9]

  • For solid waste, use a clearly labeled, sealed container.

  • For solutions, use a compatible liquid waste container. Do not fill the container to more than 90% capacity to allow for expansion.

5. Labeling:

  • All waste containers must be clearly and accurately labeled.[7] The label should include:

    • The words "Hazardous Waste"[6][9]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[6]

    • The concentration and composition if it is a mixture.

    • The date when the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

    • Associated hazards (e.g., "Toxic," "Handle with Care").

6. Storage:

  • Store the labeled hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[9]

  • The SAA should be under the control of the laboratory personnel and away from general traffic.

  • Ensure secondary containment is used to capture any potential leaks.

7. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

  • Never dispose of this chemical down the drain or in the regular trash.[6]

Contaminated Materials:

  • Any materials, such as pipette tips, gloves, or weighing paper, that come into direct contact with this compound should be considered contaminated and disposed of as hazardous waste.

  • Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[6][12]

Logical Workflow for Disposal

DisposalWorkflow start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste: 2,3,4,5-Tetrahydro-5-methyl- 1H-pyrido[4,3-b]indol-1-one ppe->identify classify Classify as Hazardous Waste (Toxicological Properties Not Fully Known) identify->classify segregate Segregate from Incompatible Chemicals classify->segregate containerize Use Designated, Compatible, and Sealed Waste Container segregate->containerize label Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Date containerize->label store Store in Secure Satellite Accumulation Area (SAA) with Secondary Containment label->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose end Disposal Complete dispose->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the novel heterocyclic compound 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one.

This document provides critical safety and logistical information to ensure the protection of laboratory personnel and the integrity of research when working with this compound. Adherence to these guidelines is paramount for minimizing exposure risks and ensuring compliant disposal of chemical waste.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesDouble gloving: Nitrile (inner), Butyl or Viton (outer)Lab coatNot generally required if handled in a certified fume hood
Handling solutions (outside a fume hood) Chemical splash goggles and face shieldDouble gloving: Nitrile (inner), Butyl or Viton (outer)Chemical-resistant apron over a lab coatConsider a NIOSH-approved respirator with organic vapor cartridges
Accidental spill cleanup Chemical splash goggles and face shieldHeavy-duty Butyl or Viton glovesChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges and particulate filter

Detailed Operational and Disposal Plans

Engineering Controls and Safe Handling
  • Ventilation: All work involving the solid form or concentrated solutions of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Avoiding Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.[1] When preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Recommended Personal Protective Equipment
  • Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling this compound. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Due to the compound's nature as a heterocyclic amine, specific glove materials are recommended for robust protection.

    • For incidental contact (splash protection): Disposable nitrile gloves are acceptable but should be changed immediately upon contamination.[1] Nitrile has poor resistance to some amines and aromatic hydrocarbons with prolonged contact.[2][3]

    • For extended contact or immersion: Double gloving is recommended. An inner nitrile glove can be worn with an outer glove made of Butyl or Viton rubber, which offer better resistance to aromatic and heterocyclic compounds.[4][5]

  • Body Protection: A standard laboratory coat should be worn at all times. When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be used.

First Aid Procedures

In the event of exposure, immediate action is critical.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents.

  • Ensure containers are clearly labeled with the chemical name and any known hazards.

Spill and Leak Procedures
  • Small Spills:

    • Ensure adequate ventilation and wear the appropriate PPE as outlined in the table for spill cleanup.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.

Disposal Plan

As a solid research chemical, this compound and its contaminated waste must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix this compound with other waste streams unless compatibility is known.

  • Containment: Collect solid waste in a clearly labeled, sealed, and compatible container. Label the container as "Hazardous Waste" and include the full chemical name.

  • EHS Consultation: Contact your institution's EHS department for guidance on specific disposal procedures and to schedule a waste pickup. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh Solid Weigh Solid Verify Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Contact EHS Contact EHS Label Waste->Contact EHS Doff PPE Doff PPE Contact EHS->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.